Cefuracetime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)/b19-11-/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZVPYSEUQIII-DYJQDLSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043307 | |
| Record name | Cefuracetime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39685-31-9 | |
| Record name | Cefuracetime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39685-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefuracetime [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039685319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefuracetime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefuracetime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFURACETIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69EA18270 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Cefuracetime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on "Cefuracetime" is exceptionally limited. This guide has been constructed based on the well-established mechanism of action of Cefuroxime, a structurally and functionally similar second-generation cephalosporin antibiotic. The principles, experimental protocols, and quantitative data presented herein are derived from research on Cefuroxime and other cephalosporins and are intended to serve as a comprehensive proxy for understanding the likely mechanism of this compound.
Executive Summary
This compound, a member of the cephalosporin class of β-lactam antibiotics, is presumed to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is achieved through the covalent inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). By disrupting the integrity of the peptidoglycan layer, this compound induces cell lysis and death in susceptible bacteria. This guide provides a detailed exploration of this mechanism, supported by experimental methodologies and representative quantitative data.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary target of this compound is the bacterial cell wall, a rigid structure essential for maintaining cell shape and resisting osmotic pressure. The key structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.
The mechanism of action of this compound can be delineated into the following key steps:
-
Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, this compound must first traverse the outer membrane through porin channels to reach the periplasmic space where the PBPs are located. For Gram-positive bacteria, direct access to the PBPs on the outer surface of the cytoplasmic membrane is less hindered.
-
Binding to Penicillin-Binding Proteins (PBPs): The β-lactam ring of this compound is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This mimicry allows this compound to bind to the active site of PBPs.
-
Inactivation of PBPs: Upon binding, the strained β-lactam ring of this compound is cleaved, forming a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation is essentially irreversible and inactivates the enzyme.
-
Inhibition of Transpeptidation: The primary role of high-molecular-weight PBPs is to catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptide side chains of the peptidoglycan strands. The inactivation of these PBPs by this compound halts this crucial step.
-
Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a progressive weakening of the cell wall. This ultimately results in a loss of structural integrity, cell lysis, and bacterial death.
Signaling Pathway Diagram
Caption: this compound's mechanism of action leading to bacterial cell lysis.
Quantitative Data
The antibacterial efficacy of a cephalosporin is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The affinity for different PBPs can be expressed as the 50% inhibitory concentration (IC50). As specific data for this compound is unavailable, the following tables present representative data for Cefuroxime.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefuroxime against Common Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 1.0 | 2.0 |
| Streptococcus pneumoniae | 0.06 | 0.5 |
| Haemophilus influenzae | 0.5 | 1.0 |
| Escherichia coli | 4.0 | >32 |
| Klebsiella pneumoniae | 2.0 | 8.0 |
| Moraxella catarrhalis | 1.0 | 2.0 |
Data is illustrative and compiled from various sources. Actual MIC values can vary between isolates.
Table 2: Penicillin-Binding Protein (PBP) Affinity of Representative Cephalosporins
| PBP (from E. coli) | Cefuroxime (IC50, µg/mL) | Ceftriaxone (IC50, µg/mL) |
| PBP1a | >100 | 0.3 |
| PBP1b | 12.5 | 2.5 |
| PBP2 | 1.6 | 100 |
| PBP3 | 0.1 | 0.05 |
| PBP4 | >100 | >100 |
| PBP5/6 | >100 | >100 |
This table demonstrates the differential binding affinities of cephalosporins to various PBPs, which can influence their antibacterial spectrum and morphological effects on bacteria.
Experimental Protocols
The elucidation of a β-lactam antibiotic's mechanism of action involves a series of standardized in vitro experiments.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration.
-
Serial Dilutions: The antibiotic stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown to the logarithmic phase and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) is also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
Objective: To determine the affinity of the antibiotic for specific PBPs.
Methodology:
-
Bacterial Membrane Preparation: The test bacteria are cultured to mid-log phase, harvested, and lysed to release the cytoplasmic contents. The cell membranes, which contain the PBPs, are isolated by ultracentrifugation.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of this compound for a defined period.
-
Labeling with Radioactive Penicillin: A saturating concentration of a radiolabeled β-lactam, typically [3H]benzylpenicillin, is added to the mixture. The labeled penicillin will bind to any PBPs that have not been bound by this compound.
-
SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorography and Densitometry: The gel is treated with a fluorographic enhancer, dried, and exposed to X-ray film. The resulting bands, corresponding to the different PBPs, are quantified by densitometry. The IC50 value is the concentration of this compound that causes a 50% reduction in the binding of the radiolabeled penicillin to a specific PBP.
Experimental Workflow Diagram
Caption: Workflow for determining PBP binding affinity.
Conclusion
While specific research on this compound is not widely available, its structural similarity to Cefuroxime strongly suggests a conserved mechanism of action. This compound likely functions as a bactericidal agent by targeting and irreversibly inhibiting penicillin-binding proteins, thereby disrupting the synthesis of the bacterial cell wall. This leads to cell lysis and death. The provided experimental protocols and representative data for Cefuroxime offer a robust framework for understanding and investigating the precise molecular interactions and antibacterial spectrum of this compound. Further research is warranted to delineate the specific PBP binding profile and MIC values of this compound to fully characterize its therapeutic potential.
An In-depth Technical Guide to the Synthesis and Characterization of Cefuracetime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cefuracetime, a cephalosporin antibiotic. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and manufacturing. This guide details the synthetic pathway, experimental protocols for characterization, and quantitative data to facilitate a thorough understanding of this important pharmaceutical compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a key side-chain intermediate, (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid, and its subsequent coupling with a cephalosporin core, 7-amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid (7-ACA derivative).
Synthesis of the Side Chain: (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid
The synthesis of the crucial side chain begins with 2-acetylfuran. The general pathway involves the conversion of 2-acetylfuran to 2-oxo-2-furanylacetic acid, followed by a reaction with methoxyamine to yield the desired (Z)-isomer of 2-(furan-2-yl)-2-(methoxyimino)acetic acid.
Diagram of the Synthesis Pathway for (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid:
Final Synthesis Step: Acylation
The final step in the synthesis of this compound is the acylation of 7-amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid with an activated form of the synthesized side chain. Typically, the carboxylic acid of the side chain is converted to a more reactive species, such as an acyl chloride, to facilitate the amide bond formation with the amino group of the 7-ACA derivative.
Diagram of the Final Synthesis Step of this compound:
| Reaction Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| Side Chain Synthesis | 2-Acetylfuran, Methoxyamine | Oxidation, then condensation | (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid | Data not available |
| Acylation | 7-Amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid, Activated side chain | Acylating agent (e.g., oxalyl chloride), Base | This compound | Data not available |
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following are the key analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for quantitative analysis.
Experimental Protocol for HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where this compound exhibits maximum absorbance (e.g., around 274 nm).
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled (e.g., 25 °C).
Diagram of the HPLC Characterization Workflow:
| Parameter | Value |
| Purity (by HPLC) | Typically >98% for pharmaceutical grade |
| Retention Time | Dependent on specific HPLC conditions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR are utilized.
Experimental Protocol for NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Reference Standard: Tetramethylsilane (TMS) or a suitable internal standard.
-
Techniques: Standard 1D ¹H and ¹³C NMR experiments. 2D techniques like COSY and HSQC can be used for more detailed structural assignments.
| ¹H NMR Chemical Shifts (δ, ppm) | Assignment | ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |
| Data not available | Data not available |
Note: Specific chemical shift and coupling constant data for this compound are not publicly available and would need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.
Experimental Protocol for Mass Spectrometry Analysis:
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for molecules like this compound.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
-
Mode: Both positive and negative ion modes can be employed to obtain comprehensive data.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation and analyze the resulting ions.
| Parameter | Value |
| Molecular Weight | 423.41 g/mol |
| [M+H]⁺ (m/z) | Expected around 424.08 |
| [M-H]⁻ (m/z) | Expected around 422.07 |
| Major Fragmentation Peaks (m/z) | Data not available |
Note: The exact m/z values of fragments would depend on the ionization and collision conditions used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FT-IR Analysis:
-
Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching (amide) |
| ~1770 | C=O stretching (β-lactam carbonyl) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1670 | C=O stretching (amide I) |
| ~1540 | N-H bending (amide II) |
| ~1230 | C-O stretching (ester) |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
Conclusion
The synthesis of this compound is a well-defined process involving the preparation of a key furan-containing side chain and its subsequent acylation to a 7-ACA derivative. Its characterization relies on a suite of standard analytical techniques, including HPLC for purity assessment and quantification, and NMR, MS, and FT-IR for structural confirmation. The data and protocols presented in this guide provide a foundational understanding for professionals engaged in the development and analysis of this important cephalosporin antibiotic. Further experimental work is required to establish specific quantitative data for yields and spectral characteristics.
Cefuracetime chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Cefuracetime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound, a second-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Identity and Structure
This compound is a semi-synthetic β-lactam antibiotic.[1] Its chemical identity is well-defined by various nomenclature systems and structural identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][3] |
| CAS Number | 39685-31-9[2][4] |
| Molecular Formula | C₁₇H₁₇N₃O₈S[2][4][5] |
| SMILES | CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)/C(=N\OC)/C3=CC=CO3">C@@HSC1)C(=O)O[2][5] |
| InChI Key | YBHZVPYSEUQIII-DYJQDLSISA-N[2][5] |
| Synonyms | Cefuracetim, SKF-81367, Cefuroxime EP Impurity B[2][4][6] |
The core structure of this compound is based on the cephem nucleus, which consists of a dihydrothiazine ring fused to a β-lactam ring.[1] Substitutions at specific positions on this nucleus dictate its antibacterial activity and pharmacokinetic properties.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 423.4 g/mol | [2][4][5] |
| Melting Point | >124°C (decomposes) | [4][7] |
| pKa (predicted) | 2.66 ± 0.50 | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][7] |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 9 | [3] |
| Rotatable Bond Count | 7 | [3] |
| Topological Polar Surface Area | 147.74 Ų | [3] |
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8] This process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes essential for the final step of peptidoglycan synthesis.[1][8]
-
Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall.[1][8]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]
Caption: Mechanism of Action of this compound.
Experimental Protocols
Synthesis and Characterization Workflow
The synthesis of this compound, often considered an impurity of Cefuroxime, follows the general principles of cephalosporin synthesis.[4] A typical workflow involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus.[9]
Caption: General workflow for synthesis and characterization.
Method for Improving Aqueous Solubility
This compound, like many cephalosporins, has poor water solubility.[10][11] The solvent evaporation method is a common technique used to prepare solid dispersions to enhance solubility and dissolution rates.[10][11]
Protocol: Solvent Evaporation for Solid Dispersion
-
Dissolution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetone).[11]
-
Carrier Addition: Add a hydrophilic carrier (e.g., urea, microcrystalline cellulose) to the drug solution under continuous stirring.[10][11]
-
Solvent Evaporation: The solvent is slowly evaporated under controlled temperature and pressure, leaving a solid dispersion of the drug in the carrier matrix.
-
Drying and Sieving: The resulting solid mass is dried to remove any residual solvent and then sieved to obtain a uniform particle size.
-
Characterization: The solid dispersion is characterized for its dissolution properties and compared to the pure drug. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous state of the drug within the carrier.[11]
Analytical Characterization Methods
Standard analytical techniques are employed to confirm the identity, purity, and structure of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) is typically used.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the stereochemistry of the molecule.[3]
Conclusion
This compound is a well-characterized second-generation cephalosporin with established chemical and structural properties. Understanding these characteristics is fundamental for its application in research, its potential development as a therapeutic agent, and for its use as a reference standard in the quality control of related antibiotics like Cefuroxime. The methodologies outlined provide a basis for its synthesis, characterization, and formulation to improve its biopharmaceutical properties.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H17N3O8S | CID 9571078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dempochem.com [dempochem.com]
- 4. This compound | 39685-31-9 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | 39685-31-9 [amp.chemicalbook.com]
- 7. This compound | 39685-31-9 [amp.chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. gssrr.org [gssrr.org]
- 10. Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier [scirp.org]
An In-Depth Technical Guide to Cefuracetime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefuracetime is a cephalosporin antibiotic. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and mechanism of action. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols relevant to this class of antibiotics, providing a framework for research and development activities.
Chemical Identity
IUPAC Name
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]
Synonyms and Identifiers
This compound is known by several other names and identifiers, crucial for its tracking and categorization in chemical and pharmaceutical databases.
| Type | Identifier |
| Synonyms | Cefuracetima, Cefuracetimum, SKF 81367, Cefuroxime Sodium Impurity B [EP Impurity][1][2] |
| CAS Number | 39685-31-9[1] |
| Molecular Formula | C17H17N3O8S[1][3] |
| Molecular Weight | 423.4 g/mol [1][3] |
| InChIKey | YBHZVPYSEUQIII-DYJQDLSISA-N[1][3] |
| SMILES | CC(=O)OCC1=C(C(=O)O)N2C(=O)--INVALID-LINK--SC1)NC(=O)/C(=N\OC)/c3ccco3[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in biological systems and for formulation development.
| Property | Value |
| Molecular Weight | 423.4 g/mol [1][3] |
| XlogP (predicted) | 0.4[4] |
| Monoisotopic Mass | 423.07364 Da[4] |
| Physical Description | Off-White to Light Beige Solid (based on related compounds) |
Mechanism of Action
As a member of the cephalosporin class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The process involves the following key steps:
-
Targeting Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6][] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.[5][]
-
Inhibition of Transpeptidation: Specifically, this compound inhibits the transpeptidase activity of PBPs.[] This prevents the cross-linking of peptide chains within the peptidoglycan matrix.[5]
-
Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[8]
Caption: Mechanism of action of this compound.
Bioactivity and Pharmacokinetics
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely published. The following sections provide generalized methodologies for the synthesis, analysis, and biological evaluation of cephalosporin antibiotics, which can be adapted for this compound.
Synthesis of Cephalosporins (General Approach)
The synthesis of cephalosporin derivatives typically involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a desired side chain.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid (side chain precursor)
-
Acylating agent (e.g., oxalyl chloride or a carbodiimide)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
Activation of the Side Chain: The carboxylic acid of the side chain precursor is activated to form a more reactive species, such as an acid chloride or an active ester. This is typically achieved by reacting the acid with an activating agent in an anhydrous solvent at a controlled temperature (e.g., 0 °C).
-
Acylation Reaction: The activated side chain is then added to a solution of 7-ACA and a base in an anhydrous solvent. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild acid. The product is extracted into an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified using a suitable technique, such as column chromatography on silica gel or recrystallization, to yield the final cephalosporin derivative.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. A general HPLC method for a related cephalosporin, cefuroxime, is described below and can be optimized for this compound.[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
Method Validation (as per ICH guidelines):
The optimized method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Biological Evaluation: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11][12]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 35-37 °C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
References
- 1. This compound | C17H17N3O8S | CID 9571078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PubChemLite - this compound (C17H17N3O8S) [pubchemlite.lcsb.uni.lu]
- 5. Cephalosporin - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 9. Development and Validation of the Quantitative Analysis of Cefuroxime Sodium in Powder for Injection by Infrared Spectroscopy [article.sapub.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. woah.org [woah.org]
Cefuracetime molecular weight and formula
An In-depth Technical Guide to Cefuracetime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular properties, analytical methodologies, and the putative mechanism of action for this compound. This compound is recognized as an impurity of the second-generation cephalosporin antibiotic, Cefuroxime[1].
Core Molecular Data
The fundamental physicochemical properties of this compound are detailed below, providing essential data for research and analytical applications.
| Property | Value |
| Molecular Formula | C17H17N3O8S[2][3][4][5] |
| Molecular Weight | 423.4 g/mol [2][3][6] |
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][5] |
| CAS Number | 39685-31-9[1][2][5][6] |
Experimental Protocols: Analytical Quantification
The quantification of this compound is critical in the quality control of Cefuroxime preparations. The established method for this analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which allows for the separation and quantification of Cefuroxime and its related impurities.
RP-HPLC Method for the Determination of this compound
This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of Cefuroxime and its degradation products, including this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
A C8 or C18 analytical column (e.g., 15 cm x 0.46 cm, 5 µm particle size) is commonly used for separation[5].
2. Chromatographic Conditions:
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (e.g., 0.02M potassium dihydrogen phosphate) and organic solvents like methanol and acetonitrile[5]. A typical ratio could be 60:35:5 (v/v/v) of buffer:methanol:acetonitrile[5].
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed[5].
-
Detection: Detection is typically monitored at a wavelength of 278 nm[5][7].
-
Column Temperature: The column temperature is often maintained at 35°C to ensure reproducibility[5].
3. Preparation of Solutions:
-
Standard Solutions: Prepare a stock solution of a this compound reference standard in a suitable solvent such as methanol. From this stock, prepare a series of working standard solutions of known concentrations through serial dilution with the mobile phase.
-
Sample Solutions: Accurately weigh and dissolve the test sample (e.g., Cefuroxime drug substance) in a suitable diluent to achieve a target concentration.
4. Method Validation Parameters:
-
Linearity: The method should be linear over a specified concentration range. For instance, a linear relationship might be established between 1 and 5 µg/mL[7].
-
Accuracy: Accuracy is determined through recovery studies by spiking a placebo with known amounts of this compound. Recoveries are expected to be within 98-102%.
-
Precision: The precision of the method is evaluated by analyzing multiple preparations of a homogeneous sample, with the relative standard deviation (RSD) of the results being the primary metric. Intraday and interday precision should be assessed[7].
-
Specificity: Specificity is demonstrated by the ability of the method to resolve the this compound peak from other potential impurities and the main component, Cefuroxime. Forced degradation studies are often performed to confirm this[5].
Mechanism of Action
As a β-lactam antibiotic within the cephalosporin class, the mechanism of action of this compound is presumed to be consistent with other members of this family. The primary mode of action is the inhibition of bacterial cell wall synthesis[2][3][6].
Caption: this compound inhibits bacterial cell wall synthesis.
Cephalosporins exert their bactericidal effect by acylating and thereby inactivating penicillin-binding proteins (PBPs)[2][6]. These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, the bacterial cell wall becomes weakened and unable to withstand the internal osmotic pressure, leading to cell lysis and death[3].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. medtube.net [medtube.net]
- 5. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cefuracetime E-isomer Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefuracetime, a second-generation cephalosporin antibiotic, is a vital tool in the management of various bacterial infections. Like many cephalosporins containing an oxime group, this compound can exist as geometric isomers, specifically the Z-isomer and the E-isomer. The Z-isomer is the therapeutically active and predominant form. The E-isomer is typically considered a process-related impurity and a potential degradation product. Understanding the properties of the this compound E-isomer sodium salt is crucial for drug development, quality control, and ensuring the safety and efficacy of this compound formulations. This technical guide provides a comprehensive overview of the known properties of this compound E-isomer sodium salt, including its chemical and physical characteristics, pharmacological activity, and analytical methodologies for its separation and characterization.
Chemical and Physical Properties
Detailed quantitative data for the this compound E-isomer sodium salt is not extensively published in peer-reviewed literature. The information available is primarily from commercial suppliers of analytical standards. It is important to note that properties such as solubility and melting point can be influenced by the purity and solid-state form of the substance.
| Property | Data | Source |
| Chemical Name | Sodium (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | LGC Standards[1] |
| CAS Number | 97170-20-2 | LGC Standards[2] |
| Alternate CAS Number | 97232-98-9 | LGC Standards[1] |
| Molecular Formula | C₁₇H₁₆N₃NaO₈S | LGC Standards[1] |
| Molecular Weight | 445.38 g/mol | LGC Standards[1] |
| Appearance | Solid (assumed) | General knowledge |
| Solubility | Information not available. Likely soluble in water and polar organic solvents. | Inferred |
| Melting Point | Information not available. | - |
| Hygroscopicity | Reported to be hygroscopic. | Shanghai Zhenzhun Biotechnology Co., Ltd.[3] |
Storage Conditions: Due to its potential instability and hygroscopicity, this compound E-isomer sodium salt should be stored in an amber vial at -20°C under an inert atmosphere.[3]
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the E-isomer are expected to show distinct chemical shifts for the protons and carbons in the vicinity of the oxime group compared to the Z-isomer.[4][5] These differences are crucial for the identification and quantification of the E-isomer impurity in a sample of the Z-isomer.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the β-lactam ring, amide, ester, and other functional groups present in the molecule. Subtle differences in the fingerprint region may exist between the E and Z isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is influenced by the chromophoric groups in the molecule. While specific λmax values for the E-isomer are not published, they may differ slightly from the Z-isomer, which could be utilized in certain analytical methods.[6]
Experimental Protocols
Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound E-isomer sodium salt are not published in readily accessible scientific literature. However, general methodologies for the separation and analysis of cephalosporin isomers can be adapted.
Protocol 1: Separation of this compound E and Z Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on methods used for related cephalosporins and may require optimization for this compound.
Objective: To separate and quantify the this compound E-isomer from the Z-isomer.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Materials:
-
This compound reference standard (containing both Z and E isomers).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Buffer salts (e.g., potassium phosphate, ammonium acetate).
-
Acid/base for pH adjustment (e.g., phosphoric acid, triethylamine).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition and pH should be optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (e.g., around 270-280 nm).[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the Z and E isomers based on their retention times (the E-isomer often elutes earlier or later than the Z-isomer depending on the specific conditions). Calculate the percentage of the E-isomer in the sample by comparing its peak area to the total peak area of both isomers.
Protocol 2: Forced Degradation Study to Generate this compound E-isomer
Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products, including the E-isomer.[8][9][10][11]
Objective: To induce the formation of the this compound E-isomer from the Z-isomer through stress conditions.
Materials:
-
This compound (Z-isomer).
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (NaOH).
-
Hydrogen peroxide (H₂O₂).
-
UV lamp.
-
Oven.
-
pH meter.
-
Analytical instrumentation for analysis (e.g., HPLC, LC-MS).
Procedure:
-
Acidic Degradation: Dissolve this compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Alkaline Degradation: Dissolve this compound in a solution of NaOH (e.g., 0.1 M) at room temperature or a slightly elevated temperature for a specific duration.
-
Oxidative Degradation: Treat a solution of this compound with a solution of H₂O₂ (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 80-100 °C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method (as described in Protocol 1) to monitor the formation of the E-isomer and other degradation products.
Pharmacological Properties
The pharmacological activity of the this compound E-isomer is significantly lower than that of the therapeutically used Z-isomer.
Mechanism of Action
Like all β-lactam antibiotics, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[12][13][14][15][16] By acylating the active site of these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis. While no specific studies on the interaction of the this compound E-isomer with PBPs were found, it is presumed to share this general mechanism, albeit with lower efficiency.
Antibacterial Activity
The geometric configuration of the oxime moiety in cephalosporins has a profound impact on their antibacterial potency. It is a well-established principle that the Z-isomer (syn-isomer) exhibits significantly higher antibacterial activity, particularly against Gram-negative bacteria, compared to the E-isomer (anti-isomer).
While specific Minimum Inhibitory Concentration (MIC) data for this compound E-isomer against a panel of bacteria are not available in the reviewed literature, studies on analogous cephalosporins provide valuable insights. For instance, the antibacterial activity of the cis-isomer of cefprozil (a related second-generation cephalosporin) against resistant Gram-negative bacteria is eight times that of the trans-isomer.[17]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound does not involve intricate intracellular signaling pathways in the host. Instead, it directly targets the bacterial cell wall synthesis machinery. The logical workflow for the analysis and characterization of the this compound E-isomer is depicted below.
Caption: Workflow for the generation, isolation, and characterization of this compound E-isomer.
Conclusion
The this compound E-isomer sodium salt is a known impurity and potential degradation product of the active Z-isomer. While detailed public data on its specific physical and chemical properties are scarce, its pharmacological activity is understood to be significantly lower than the Z-isomer. The primary concern for drug development and manufacturing is the accurate detection, quantification, and control of this impurity to ensure the quality, safety, and efficacy of this compound-containing pharmaceuticals. The analytical methods and forced degradation protocols outlined in this guide provide a framework for researchers and quality control professionals to effectively manage the presence of the this compound E-isomer. Further research to fully characterize this isomer and establish a comprehensive impurity profile for this compound is warranted.
References
- 1. This compound (E-isomer) Sodium Salt | LGC Standards [lgcstandards.com]
- 2. This compound (E-isomer) Sodium Salt | LGC Standards [lgcstandards.com]
- 3. zzstandard.com [zzstandard.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of HPLC and UV spectrophotometric methods for the determination of cefuroxime sodium in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Forced Degradation Studies of Cefuroxime Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. | Semantic Scholar [semanticscholar.org]
- 10. ijisrt.com [ijisrt.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction energies between beta-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Interaction of beta-lactam antibiotics with the penicillin-binding proteins of penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Cefuracetime: An In-depth Technical Guide on its Antibacterial Spectrum
Notice to the Reader: Despite extensive searches for scientific literature and clinical data on Cefuracetime, there is a significant lack of available information regarding its specific antibacterial spectrum, mechanism of action, in-vitro activity, and clinical efficacy. The information that is publicly accessible is insufficient to create a comprehensive technical guide as requested. The majority of available data pertains to other second-generation cephalosporins, most notably Cefuroxime.
This document aims to provide a foundational understanding of the general characteristics of second-generation cephalosporins as a class, which may offer some insight into the potential properties of this compound. However, it is crucial to emphasize that this information is not a direct substitute for specific data on this compound.
General Overview of Second-Generation Cephalosporins
This compound belongs to the second generation of cephalosporin antibiotics. This class of β-lactam antibiotics is characterized by a broader spectrum of activity against Gram-negative bacteria compared to their first-generation predecessors, while generally retaining good activity against Gram-positive organisms.
Mechanism of Action
Like all β-lactam antibiotics, the presumed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.
The following diagram illustrates the generalized signaling pathway for β-lactam antibiotic action:
Caption: Generalized Mechanism of β-Lactam Antibiotics
Anticipated Antibacterial Spectrum
Based on the activity profile of other second-generation cephalosporins, this compound is expected to be effective against a range of common pathogens.
Table 1: Anticipated In-Vitro Activity of this compound Against Common Bacterial Pathogens
| Bacterial Species | Gram Stain | Expected Activity |
| Staphylococcus aureus (methicillin-susceptible) | Gram-positive | Susceptible |
| Streptococcus pneumoniae | Gram-positive | Susceptible |
| Streptococcus pyogenes (Group A Streptococcus) | Gram-positive | Susceptible |
| Haemophilus influenzae | Gram-negative | Susceptible |
| Moraxella catarrhalis | Gram-negative | Susceptible |
| Escherichia coli | Gram-negative | Variable |
| Klebsiella pneumoniae | Gram-negative | Variable |
| Proteus mirabilis | Gram-negative | Variable |
| Neisseria gonorrhoeae | Gram-negative | Susceptible |
Note: This table is a projection based on the known spectrum of second-generation cephalosporins and is not based on specific data for this compound.
Experimental Protocols for Antibacterial Spectrum Determination
The determination of the antibacterial spectrum of a compound like this compound would involve standardized in-vitro susceptibility testing methods. The following outlines the general experimental protocols that would be employed.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
1. Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible bacterial growth.
2. Agar Dilution Method:
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing different concentrations of the antibiotic are prepared.
-
Inoculation: A standardized suspension of the test bacterium is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading: The MIC is the lowest antibiotic concentration that inhibits the visible growth of the bacterium on the agar surface.
The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Generalized Workflow for MIC Determination
Clinical Efficacy and Applications
Due to the lack of specific clinical trial data for this compound, its clinical efficacy remains uncharacterized. Based on the profile of other second-generation cephalosporins, potential indications could include the treatment of:
-
Respiratory tract infections (e.g., bronchitis, pneumonia)
-
Skin and soft tissue infections
-
Urinary tract infections
-
Otitis media
-
Sinusitis
However, without clinical trial results, no definitive statements can be made about the safety and effectiveness of this compound in treating these or any other infections.
Conclusion
While this compound is identified as a second-generation cephalosporin, a comprehensive understanding of its antibacterial spectrum and clinical utility is hindered by a significant lack of published research and clinical data. The information presented here, based on the general properties of its antibiotic class, should be considered theoretical. Further in-depth studies, including comprehensive in-vitro susceptibility testing and robust clinical trials, are necessary to fully elucidate the antibacterial profile and therapeutic potential of this compound. Researchers, scientists, and drug development professionals are advised to seek out primary literature for any new data that may emerge on this compound.
In Vitro Activity of Cefuroxime Against Gram-Positive Bacteria: A Technical Guide
An Important Note on Cefuracetime: The initial topic of this guide was the in vitro activity of this compound. Our research indicates that this compound is chemically identified as an impurity of Cefuroxime, a widely studied second-generation cephalosporin. Due to the limited availability of specific in vitro data for this compound, this guide will focus on the extensive and well-documented in vitro activity of Cefuroxime against gram-positive bacteria. Given their close chemical relationship, the biological activity of Cefuroxime serves as a strong surrogate to understand the potential efficacy of related compounds.
Introduction
Cefuroxime is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] Its efficacy against gram-positive organisms, particularly common pathogens such as Staphylococcus and Streptococcus species, makes it a valuable agent in clinical practice. This technical guide provides an in-depth overview of the in vitro activity of Cefuroxime against key gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.
Mechanism of Action
Like other β-lactam antibiotics, Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.
In Vitro Activity Data
The in vitro activity of Cefuroxime against a range of gram-positive bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Staphylococcus Species
Cefuroxime generally demonstrates good activity against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci. However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA).[1]
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 0.02 - 1.6 | 0.38 | 1.6 |
| Coagulase-negative staphylococci | - | - | ≤1.6 |
Data compiled from multiple sources.[2][3]
Streptococcus Species
Cefuroxime is highly active against many species of Streptococcus, including Streptococcus pneumoniae and Streptococcus pyogenes.[1] For S. pneumoniae, susceptibility can be influenced by penicillin resistance.
| Organism | Penicillin Susceptibility | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Susceptible | - | ≤0.5 | 1.0 |
| Streptococcus pneumoniae | Intermediate/Resistant | - | - | ≥2.0 |
| Streptococcus pyogenes (Group A) | - | - | ≤0.1 | - |
| Streptococcus agalactiae (Group B) | - | - | ≤0.1 | - |
| Viridans group streptococci | - | - | ≤0.1 | - |
Data compiled from multiple sources.[3][4][5]
Enterococcus Species
Enterococci, including Enterococcus faecalis, are generally intrinsically resistant to Cefuroxime and other cephalosporins.[1][6][7] Therefore, Cefuroxime is not a recommended treatment for infections caused by these organisms.
| Organism | MIC Range (µg/mL) |
| Enterococcus faecalis | Generally Resistant |
Data compiled from multiple sources.[1][6][7]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing the in vitro activity of antibiotics. The two primary methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
References
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cefuroxime, a beta-lactamase-resistant cephalosporin with a broad spectrum of gram-positive and -negative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefuroxime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
In Vitro Activity of Cefuroxime Against Gram-Negative Bacteria: A Technical Guide
Disclaimer: The initial topic requested was "Cefuracetime." However, literature searches suggest this may be a typographical error, as "Cefuroxime" is a well-documented second-generation cephalosporin with known activity against gram-negative bacteria, while "this compound" yields very limited and inconclusive results.[1][2] This guide will therefore focus on Cefuroxime.
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Cefuroxime against clinically relevant gram-negative bacteria. It details the mechanism of action, quantitative susceptibility data, and standardized experimental protocols.
Core Mechanism of Action
Cefuroxime is a bactericidal agent that belongs to the second-generation of cephalosporin antibiotics.[3][4] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5][6] Like other β-lactam antibiotics, Cefuroxime targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[7][8] This binding inactivates the PBPs, disrupting the structural integrity of the bacterial cell wall, which ultimately leads to cell lysis and death.[5][7] Cefuroxime's stability against many β-lactamases produced by gram-negative bacteria contributes to its effectiveness.[9][10][11]
Caption: Cefuroxime's mechanism of action targeting bacterial cell wall synthesis.
Quantitative In Vitro Susceptibility Data
The in vitro activity of Cefuroxime is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the concentrations inhibiting 50% and 90% of isolates, respectively) for Cefuroxime against various gram-negative bacteria.
| Gram-Negative Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 2 | 8 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.25 | 0.5 |
| Haemophilus influenzae (β-lactamase positive) | 0.5 | 1 |
| Klebsiella pneumoniae | 2 | 8 |
| Moraxella catarrhalis | 1 | 2 |
| Neisseria gonorrhoeae | 0.12 | 0.5 |
| Proteus mirabilis | 2 | 8 |
| Enterobacter spp. | >16 | >32 |
| Serratia marcescens | >16 | >32 |
| Pseudomonas aeruginosa | Resistant | Resistant |
Note: These values are representative and can vary based on geographic location and the specific strains tested.[9][12][13][14][15]
Standardized Experimental Protocols
Accurate determination of in vitro activity relies on standardized methodologies. The most common protocols are broth microdilution, agar dilution, and time-kill assays.[16][17][18][19]
Broth Microdilution for MIC Determination
This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.[16][20][21][22][23]
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of Cefuroxime. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) to achieve concentrations that span the expected MIC range.
-
Inoculum Preparation: From a pure culture grown overnight on an appropriate agar plate, select 3-4 colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[24]
-
Standardization of Inoculum: Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation of Microdilution Plates: Dispense the antimicrobial dilutions into a 96-well microtiter plate. Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[22][25]
-
MIC Determination: The MIC is the lowest concentration of Cefuroxime that completely inhibits visible bacterial growth.[26][27][28]
Caption: Workflow for Broth Microdilution MIC Testing.
Agar Dilution for MIC Determination
This method is considered a reference standard for susceptibility testing.[16][29][30][31]
Detailed Methodology:
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of Cefuroxime. This is done by adding the antibiotic to the molten agar before it solidifies.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.
-
Inoculation: Using a multipoint replicator, spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Cefuroxime that inhibits the visible growth of the bacteria on the agar surface.
Time-Kill Assay
This assay provides insights into the pharmacodynamics and bactericidal or bacteriostatic activity of an antimicrobial agent over time.[32][33][34][35][36]
Detailed Methodology:
-
Preparation: Prepare flasks containing MHB with Cefuroxime at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) and a growth control flask without the antibiotic.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the flasks in a shaking water bath at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw an aliquot from each flask.
-
Quantification of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA.
-
Colony Counting: After incubation of the plates for 18-24 hours, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each Cefuroxime concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[32]
Caption: General Workflow for a Time-Kill Assay.
References
- 1. This compound | C17H17N3O8S | CID 9571078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ցեֆալոսպորիններ - Վիքիպեդիա [hy.wikipedia.org]
- 3. Cefuroxime - Wikipedia [en.wikipedia.org]
- 4. Cefuroxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. google.com [google.com]
- 7. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 8. Cephalosporin - Wikipedia [en.wikipedia.org]
- 9. Cefuroxime, a new cephalosporin antibiotic: activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefuroxime, a New Cephalosporin Antibiotic: Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparative in vitro activity of the new oral cephalosporin cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. api.pageplace.de [api.pageplace.de]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. routledge.com [routledge.com]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. goldbio.com [goldbio.com]
- 26. idexx.com [idexx.com]
- 27. dickwhitereferrals.com [dickwhitereferrals.com]
- 28. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Agar dilution - Wikipedia [en.wikipedia.org]
- 30. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
- 32. emerypharma.com [emerypharma.com]
- 33. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 34. nelsonlabs.com [nelsonlabs.com]
- 35. pacificbiolabs.com [pacificbiolabs.com]
- 36. actascientific.com [actascientific.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefuroxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cefuroxime, a second-generation cephalosporin antibiotic. The information is compiled and synthesized from various scientific sources to support research, development, and clinical application of this important antimicrobial agent.
Pharmacokinetics
Cefuroxime's pharmacokinetic profile is characterized by its stability, distribution, and excretion properties. It is metabolically stable and primarily eliminated unchanged through the kidneys.
Table 1: Summary of Cefuroxime Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Bioavailability (Oral) | 30-50% (cefuroxime axetil) | Human | Absorption is enhanced when taken with food. |
| Protein Binding | ~33-50% | Human | Primarily binds to albumin. |
| Volume of Distribution (Vd) | ~0.2 L/kg | Human | Distributes into extracellular fluids.[1] |
| Elimination Half-life (t½) | 1-2 hours | Human | Can be prolonged in patients with renal impairment. |
| Excretion | >85% unchanged in urine | Human | Eliminated via glomerular filtration and tubular secretion.[1][2][3][4] |
1.1. Absorption Cefuroxime is available for oral administration as cefuroxime axetil, an ester prodrug that is hydrolyzed to the active cefuroxime in the intestinal mucosa and blood.
1.2. Distribution Following administration, cefuroxime distributes into various body tissues and fluids. Approximately three-fourths of the drug is found in the extravascular compartment.[2][3][4] It can cross the placenta and is found in amniotic fluid and breast milk. Penetration into the cerebrospinal fluid is generally poor but can increase in the presence of meningeal inflammation.
1.3. Metabolism Cefuroxime is metabolically stable and is not significantly metabolized in the body.[2][3][4]
1.4. Excretion The primary route of elimination for cefuroxime is renal excretion, with over 85% of the drug excreted unchanged in the urine.[1][2][3][4] This occurs through both glomerular filtration and tubular secretion.
Pharmacodynamics
Cefuroxime's antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics.
Table 2: Antimicrobial Spectrum of Cefuroxime
| Gram-Positive Aerobes | Gram-Negative Aerobes |
| Staphylococcus aureus (methicillin-susceptible) | Haemophilus influenzae |
| Staphylococcus epidermidis | Neisseria gonorrhoeae |
| Streptococcus pneumoniae | Neisseria meningitidis |
| Streptococcus pyogenes | Escherichia coli |
| Klebsiella spp. | |
| Proteus mirabilis |
Note: Cefuroxime is generally not effective against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Listeria monocytogenes, Pseudomonas aeruginosa, and Bacteroides fragilis.[2][3][4][5]
2.1. Mechanism of Action Cefuroxime, like other beta-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls.[6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[6] The inhibition of these enzymes leads to the arrest of cell wall synthesis and ultimately results in bacterial cell lysis.[6]
Diagram 1: Cefuroxime Mechanism of Action
Caption: Cefuroxime inhibits bacterial cell wall synthesis by targeting PBPs.
Experimental Protocols
Detailed methodologies for key in vitro pharmacodynamic assessments are outlined below.
3.1. Minimum Inhibitory Concentration (MIC) Assay The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Diagram 2: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of cefuroxime is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of cefuroxime at which there is no visible growth of the bacteria.[7][8][9]
3.2. Time-Kill Curve Analysis Time-kill assays evaluate the rate of bacterial killing by an antimicrobial agent over time.
Diagram 3: Time-Kill Curve Analysis Workflow
Caption: Workflow for conducting a time-kill curve analysis.
Protocol Details:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth medium.
-
Antibiotic Addition: Cefuroxime is added to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each cefuroxime concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10][11][12]
Clinical Efficacy and Safety
Clinical studies have demonstrated the efficacy of cefuroxime in treating a variety of infections. A multicenter trial comparing cefuroxime axetil with cefaclor for the treatment of pneumonia in adults found that a 1,000 mg daily dose of cefuroxime axetil resulted in a 94% clinical cure rate, which was comparable to the 88% cure rate observed with cefaclor.[13] Adverse events associated with cefuroxime are generally minor.[13]
Cefuroxime is effective in treating infections of the soft tissues, respiratory tract, urinary tract, and genital tract (caused by N. gonorrhoeae), as well as the central nervous system.[2][3][4]
Conclusion
Cefuroxime remains a clinically important second-generation cephalosporin with a well-established pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity against common Gram-positive and Gram-negative pathogens, coupled with a favorable safety profile, supports its continued use in the treatment of various bacterial infections. For drug development professionals, understanding the PK/PD relationship of cefuroxime is crucial for optimizing dosing regimens and ensuring therapeutic success.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefuroxime: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions an… [ouci.dntb.gov.ua]
- 4. Cefuroxime: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions and Therapeutic Indications | Semantic Scholar [semanticscholar.org]
- 5. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
- 13. A multicenter trial comparing the efficacy and safety of cefuroxime axetil and cefaclor in pneumonia of adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefuracetime: A Technical Overview of a Second-Generation Cephalosporin
Disclaimer: Publicly available information regarding Cefuracetime, a second-generation cephalosporin antibiotic, is limited. While its existence is documented in scientific literature and patents, in-depth data on its synthesis, specific antibacterial activity, clinical efficacy, and pharmacokinetic profile are not extensively available. Therefore, this technical guide leverages information on a closely related and well-documented second-generation cephalosporin, Cefuroxime , to provide a representative overview of the core scientific and technical aspects relevant to this class of antibiotics.
Introduction to this compound and Related Cephalosporins
This compound is a beta-lactam antibiotic belonging to the second generation of cephalosporins.[1] Like other cephalosporins, its core structure features a dihydrothiazine ring, which is crucial for its antibacterial activity.[2] The chemical name for this compound is (6R,7R)-3-(acetoxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3] Second-generation cephalosporins generally exhibit a broader spectrum of activity against Gram-negative bacteria compared to the first generation, while retaining good activity against Gram-positive organisms.[1]
Patents
While specific patents detailing the synthesis and composition of matter for this compound are not readily accessible, numerous patents exist for the broader class of cephalosporins, particularly for formulation and manufacturing processes. For instance, patents related to Cefuroxime axetil, the oral prodrug of Cefuroxime, focus on improving bioavailability and taste-masking.
Table 1: Representative Patents for Related Cephalosporins
| Patent Number | Title | Assignee | Key Innovations |
| US3974153 | 7-Hydrocarbonoxy imino-acetamido-3-carbamoyloxy methylceph-3-em-4 carboxylic acids | Glaxo Laboratories Limited | Discloses cephalosporin compounds including the syn isomer of cefuroxime. |
| EP0223365A2 | Cefuroxime axetil dragee | Glaxo Group Limited | Describes a film-coated tablet to mask the bitter taste of cefuroxime axetil and control its release for improved bioavailability. |
| WO2002043707A1 | Pharmaceutical formulation | Ranbaxy Laboratories Limited | Details a double-layered film coating for Cefuroxime Axetil tablets to delay rupture and prevent the bitter taste. |
Literature Review
Scientific literature on this compound is sparse. However, extensive research has been published on other second-generation cephalosporins like Cefuroxime and Cefotaxime, covering their mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical applications.
Mechanism of Action
Cephalosporins, including this compound, are bactericidal antibiotics that disrupt the synthesis of the bacterial cell wall.[2] They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5] This inhibition leads to a compromised cell wall, ultimately causing cell lysis and death.[]
Figure 1: Simplified signaling pathway of cephalosporin action.
Antibacterial Spectrum
Second-generation cephalosporins are effective against a range of Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is not widely published, the activity of Cefuroxime provides a good indication of the expected spectrum.
Table 2: Representative In Vitro Activity of Cefuroxime
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 1.0 | 2.0 |
| Streptococcus pneumoniae | 0.06 | 0.5 |
| Haemophilus influenzae | 0.5 | 1.0 |
| Escherichia coli | 4.0 | 16.0 |
| Klebsiella pneumoniae | 2.0 | 8.0 |
Note: These are representative values and can vary depending on the study and bacterial isolates.
Pharmacokinetics
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug. While specific data for this compound is unavailable, the pharmacokinetic profile of Cefuroxime after intravenous administration is well-characterized.
Table 3: Representative Pharmacokinetic Parameters of Cefuroxime (Intravenous Administration)
| Parameter | Value |
| Half-life (t½) | 1.2 - 1.5 hours |
| Volume of distribution (Vd) | 9.3 - 14.8 L |
| Protein binding | 33 - 50% |
| Elimination | Primarily renal excretion |
Clinical Efficacy
Clinical trials for this compound have not been extensively reported. However, numerous studies have demonstrated the efficacy of Cefuroxime in treating a variety of infections. For instance, clinical trials have shown high cure rates for Cefotaxime, another cephalosporin, in lower respiratory tract infections.[7][8]
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Below is a representative workflow for the synthesis of a cephalosporin antibiotic, based on general chemical synthesis principles in this field.
Figure 2: A generalized experimental workflow for cephalosporin development.
Representative Synthesis of a Cephalosporin
The synthesis of cephalosporins typically starts from 7-aminocephalosporanic acid (7-ACA).[9] The process involves the acylation of the amino group at the 7-position with a desired side chain. The specific side chain determines the antibacterial spectrum and pharmacokinetic properties of the resulting cephalosporin. The synthesis of this compound would involve the attachment of a (2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl group at this position.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is broth microdilution.
Protocol:
-
Prepare a serial two-fold dilution of the antibiotic in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.[10]
Conclusion
This compound is a member of the second-generation cephalosporin family of antibiotics. While specific data on this compound is limited, the extensive research on related compounds like Cefuroxime provides a solid framework for understanding its likely properties and mechanism of action. The core principle of its antibacterial effect lies in the disruption of bacterial cell wall synthesis. Further research and publication of data specific to this compound would be necessary for a complete and detailed technical assessment.
References
- 1. Cephalosporin [bionity.com]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C17H17N3O8S | CID 5464313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 7. Clinical trials of cefotaxime for the treatment of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefotaxime: United Kingdom clinical trial results in the treatment of severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (7-ACA) [lgcstandards.com]
- 10. data.epo.org [data.epo.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Cefuracetime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cefuracetime, a second-generation cephalosporin antibiotic, in various matrices. The protocols described herein are essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug development research.
Introduction to this compound Analysis
This compound, often supplied as its prodrug Cefuroxime Axetil, is a widely used antibiotic effective against a broad spectrum of bacteria.[1][2] Its therapeutic efficacy is dependent on maintaining optimal concentrations in the body. Therefore, accurate and reliable analytical methods for its quantification are crucial. The primary analytical techniques employed for this compound determination include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][3][4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3][5] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[1][3]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The antibacterial effect of this compound is achieved by disrupting the biosynthesis of the bacterial cell wall. The following diagram illustrates the key steps in the peptidoglycan synthesis pathway and the point of inhibition by this compound.
Quantitative Analytical Methods
A summary of various analytical methods for the quantification of this compound is presented below. These methods offer a range of sensitivities, specificities, and applications.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 5-300 µg/mL | 0.0525–21.0 µg/mL | 4-20 µg/mL |
| Limit of Detection (LOD) | 0.538 µg/mL | Not explicitly stated, but LLOQ is low | 0.843 µg/mL |
| Limit of Quantification (LOQ) | 1.63 µg/mL | 0.0525 µg/mL | 2.555 µg/mL |
| Precision (%RSD) | < 2% | < 6.26% | < 2% |
| Accuracy/Recovery | Not explicitly stated | 89.44% to 92.32% | Not explicitly stated, but %RSD below 2% |
| Typical Matrix | Pharmaceutical Preparations | Human Plasma | Buffered Solutions |
| Instrumentation | HPLC with UV Detector | LC coupled with Tandem Mass Spectrometer | UV-Vis Spectrophotometer |
| Key Advantages | Cost-effective, robust | High sensitivity and selectivity | Simple, rapid, and economical |
| Reference | [6] | [7] | [8] |
Application Note 1: Quantification of this compound in Pharmaceutical Preparations by HPLC-UV
This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.
Experimental Protocol
References
- 1. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cephalosporin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for Cefuroxime Analysis in Human Plasma
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cefuroxime in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Cefuroxime is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] It is crucial to have a reliable and validated analytical method to measure its concentration in biological matrices like plasma to ensure therapeutic efficacy and safety. This document provides a detailed protocol for a simple, rapid, and sensitive HPLC method with UV detection for the analysis of Cefuroxime in human plasma. The method involves a straightforward protein precipitation step for sample preparation.
Chromatographic Conditions
Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a UV detector. The method has been validated according to FDA and EMEA guidelines.[1]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Shimadzu system with SCL-10AVP controller, LC-10ADVP pump, SIL-10A autosampler, column oven, and SPD 10-AVP UV detector or equivalent |
| Column | Supelcosil LC-18-DB, 250 x 4.6 mm, 5 µm |
| Guard Column | C18, 4.0 x 2 mm |
| Mobile Phase | 8.5% Acetonitrile in 0.07 M potassium dihydrogen phosphate solution (pH = 3.0) |
| Flow Rate | 1.7 mL/min[1] |
| Column Temperature | 40 ± 2°C |
| Autosampler Temperature | 20 ± 5°C |
| Injection Volume | 50 µL |
| UV Detection Wavelength | 275 nm |
| Internal Standard (IS) | Cefalexin |
| Run Time | 17.0 min |
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2 – 12.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (RSD) | 0.46 – 1.71% |
| Inter-day Precision (RSD) | 3.53 – 4.52%[2] |
| Intra-day Accuracy | 94.5 – 97.2% |
| Inter-day Accuracy | 99.1 – 100.0%[2] |
| Recovery of Cefuroxime | 57.6 – 64.8%[2] |
| Recovery of Internal Standard | 41.6 – 45.5%[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[2] |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a 0.07 M solution of potassium dihydrogen phosphate and adjust the pH to 3.0 with phosphoric acid. Mix 850 mL of this buffer with 150 mL of acetonitrile. Filter and degas before use.
-
Internal Standard Stock Solution: Accurately weigh and dissolve Cefalexin in methanol to obtain a concentration of 200 µg/mL.
-
Cefuroxime Stock Solution: Accurately weigh and dissolve Cefuroxime sodium salt in methanol to obtain a stock solution of 1.0 mg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of Cefuroxime by diluting the stock solution with methanol. Spike drug-free human plasma with the working solutions to obtain calibration standards at concentrations of 0.2, 0.5, 1.0, 2.0, 5.0, 10.0, and 12.0 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 6.0, and 10.0 µg/mL).[2]
Sample Preparation Protocol
-
Thaw frozen plasma samples at room temperature.
-
Centrifuge the plasma samples for 5 minutes at 3500 rpm.
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the Cefalexin internal standard solution (200 µg/mL) and vortex.
-
Add 100 µL of 5% acetic acid and vortex.
-
Add 1000 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 12000 rpm for 15 minutes at 4 ± 2°C.
-
Transfer the supernatant to a clean glass tube and evaporate to dryness under a stream of nitrogen at 40 ± 2°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject 50 µL of the reconstituted sample into the HPLC system.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Evaluation of Cephalosporins in Experimental Osteomyelitis Models
Disclaimer: As of the latest literature review, specific data regarding "Cefuracetime" for the treatment of experimental osteomyelitis is not available. The following application notes and protocols are based on established methodologies and data from studies on other cephalosporin antibiotics, such as cefepime and cefotaxime, in similar experimental models. These guidelines are intended to provide a framework for researchers, scientists, and drug development professionals to design and execute studies for evaluating new cephalosporin candidates for this indication.
Introduction
Osteomyelitis is a severe and debilitating bone infection characterized by progressive inflammatory destruction of bone tissue.[1] The most common causative pathogen is Staphylococcus aureus.[1] Treatment typically involves a combination of surgical debridement and prolonged antibiotic therapy.[2] The development of new and effective antibiotics is crucial, particularly with the rise of antibiotic-resistant strains.[3] Cephalosporins are a class of β-lactam antibiotics that have shown efficacy in treating bone and joint infections.[4] This document outlines the application of a hypothetical cephalosporin, this compound, for treating experimental osteomyelitis, providing detailed protocols and data presentation formats.
Data Presentation
Table 1: In Vitro Activity of Various Cephalosporins Against Osteomyelitis Pathogens
| Cephalosporin | Pathogen | MIC Range (µg/mL) | Reference |
| Cefepime | S. aureus (methicillin-susceptible) | 0.5 - 4 | [5] |
| Cefepime | P. aeruginosa | 2 - 16 | [5] |
| Cefotaxime | S. aureus | 1 - 8 | [6] |
| Ceftaroline | S. aureus (MRSA) | 0.25 - 2 | [4] |
Table 2: Efficacy of Cephalosporins in Experimental Animal Models of Osteomyelitis
| Cephalosporin | Animal Model | Bacterial Strain | Treatment Regimen | Bacterial Load Reduction (log10 CFU/g bone) | Cure Rate (%) | Reference |
| Cefepime | Rabbit | S. aureus | 30 mg/kg, IV, q12h for 28 days | ~2.5 | Not Reported | [7] |
| Cefotaxime | Rabbit | S. aureus | 50 mg/kg, IV, q8h for 21 days | Not Reported | 89 (chronic) | [8] |
| Ceftaroline | Rat | S. aureus (MRSA) | 50 mg/kg, SC, q12h for 14 days | ~3.0 | Not Reported | [4] |
Table 3: Pharmacokinetic Parameters of Selected Cephalosporins in Bone
| Cephalosporin | Animal Model | Bone Type | Bone/Serum Concentration Ratio | Reference |
| Cefamandole | Human | Cortical | ~0.18 | [9] |
| Ceftriaxone | Human | Cortical | ~0.16 | [9] |
| Cefepime | Human | Cancellous & Cortical | Not directly specified, but penetrates bone | [10] |
Experimental Protocols
Protocol 1: Induction of Experimental Osteomyelitis in a Rabbit Tibia Model
This protocol is adapted from established models of experimental osteomyelitis.[11][12]
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate)
-
Tryptic Soy Broth (TSB)
-
Sodium morrhuate (5%) or another sclerosing agent
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Sterile saline
-
Bone wax
Procedure:
-
Bacterial Preparation: Culture S. aureus in TSB overnight at 37°C. Centrifuge the culture, wash the pellet with sterile saline, and resuspend to a final concentration of 1-5 x 10⁸ CFU/mL.
-
Animal Preparation and Anesthesia: Anesthetize the rabbit using an appropriate anesthetic cocktail. Shave and disinfect the surgical site on the proximal tibia.
-
Surgical Procedure:
-
Make a small incision over the proximal tibial metaphysis.
-
Drill a small hole (2.0 mm diameter) through the cortex into the medullary canal.
-
Inject 0.1 mL of 5% sodium morrhuate into the medullary canal to induce bone necrosis, creating a favorable environment for infection.[11]
-
Inoculate the medullary canal with 0.1 mL of the prepared bacterial suspension.
-
Seal the defect with bone wax to contain the inoculum.[13]
-
Close the incision in layers.
-
-
Post-operative Care: Administer analgesics as required and monitor the animal for signs of infection. Allow the infection to establish for a period of 2 weeks to develop chronic osteomyelitis.[14]
Protocol 2: Evaluation of this compound Efficacy
Materials:
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Rabbits with established osteomyelitis
-
Imaging equipment (X-ray)
-
Surgical instruments for tissue harvesting
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Histology reagents (formalin, decalcifying solution, hematoxylin, and eosin)
Procedure:
-
Treatment Groups: Randomly assign rabbits with established osteomyelitis to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound intravenously (or via another appropriate route) at the predetermined doses and schedule for a duration of 4-6 weeks.[2]
-
Monitoring:
-
Endpoint Analysis (at the end of the treatment period):
-
Euthanasia and Tissue Collection: Euthanize the animals and aseptically harvest the infected tibia.
-
Microbiological Analysis:
-
Remove the bone wax and weigh a section of the infected bone.
-
Homogenize the bone sample in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate at 37°C for 24-48 hours and count the number of colonies to determine the bacterial load (CFU/g of bone).
-
-
Histopathological Analysis:
-
Fix a portion of the tibia in 10% neutral buffered formalin.
-
Decalcify the bone sample.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections for signs of inflammation, bone necrosis, and new bone formation.[16]
-
-
Mandatory Visualizations
Caption: Workflow for evaluating this compound in a rabbit osteomyelitis model.
Caption: General mechanism of action for cephalosporin antibiotics.
Caption: Logical relationships in designing an in vivo osteomyelitis study.
References
- 1. Frontiers | Role of Animal Models to Advance Research of Bacterial Osteomyelitis [frontiersin.org]
- 2. Osteomyelitis Treatment & Management: Approach Considerations, Medical Therapy, Surgical Therapy [emedicine.medscape.com]
- 3. rjor.ro [rjor.ro]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Multicentre study of the in vitro activity of cefepime, a broad-spectrum cephalosporin, compared to other broad-spectrum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical experience with cefotaxime in the treatment of serious bone and joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefepime for treatment of experimental chronic osteomyelitis due to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefotaxime therapy for patients with osteomyelitis and septic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. [PDF] Chapter 3 Pharmacokinetics and Pharmacodynamics of Antibiotics in Bone | Semantic Scholar [semanticscholar.org]
- 11. Animal Models for the Study of Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of experimental osteomyelitis with antibiotic-impregnated bone graft substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Animal Models to Advance Research of Bacterial Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of ciprofloxacin implants in treating experimental osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic osteomyelitis: what the surgeon needs to know - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Osteomyelitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefuroxime in Central Nervous System Infection Models
A Note on the Investigated Compound: Initial searches for "Cefuracetime" did not yield sufficient scientific literature for the development of detailed application notes. However, "Cefuroxime," a second-generation cephalosporin with a similar name, is well-documented for its use in central nervous system (CNS) infections and its ability to penetrate the blood-brain barrier. It is plausible that "this compound" was a typographical error. Therefore, these application notes and protocols focus on Cefuroxime, providing a comprehensive resource for researchers, scientists, and drug development professionals in this area.
Introduction
Cefuroxime is a broad-spectrum, second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its ability to cross the blood-brain barrier makes it a therapeutic option for CNS infections, including bacterial meningitis.[2] These application notes provide a summary of the pharmacokinetics and efficacy of Cefuroxime in CNS infection models, along with detailed experimental protocols derived from published literature to guide researchers in this field.
Data Presentation
The following tables summarize the pharmacokinetic parameters and efficacy of Cefuroxime in various models of CNS infection.
Table 1: Pharmacokinetics of Cefuroxime in Cerebrospinal Fluid (CSF) and Brain Tissue
| Species/Population | Condition | Dose | Route | Mean Peak CSF/Brain Concentration | CSF/Brain Penetration (AUCCSF/Brain/AUCPlasma) | Elimination Half-life (CSF/Brain) | Reference |
| Infants & Children | Bacterial Meningitis | 50 mg/kg | IV | 6.4 µg/mL (Day 2) | 6.4% | ~1.5 h (plasma) | [3][4] |
| Infants & Children | Bacterial Meningitis | 75 mg/kg | IV | Not specified | 10% | ~1.5 h (plasma) | [3] |
| Infants & Children | Bacterial Meningitis | 200-250 mg/kg/day (divided doses) | IV | 6.4 +/- 1.7 µg/mL (Day 2), 3.6 +/- 2.2 µg/mL (Day 14) | Not specified | Not specified | [5] |
| Children | No Meningitis | Not specified | IV | 1.34 +/- 1.3 µg/mL | Not specified | Not specified | [5] |
| Adults | Traumatic Brain Injury (no infection) | Not specified | IV | 0.15 to 2.03 µg/mL | Not specified | Not specified | [6][7] |
| Adults (Neurointensive Care) | No CNS Infection | 1500 mg | IV | Mean AUC0–24: 131.4 ± 72.8 mg/liter·h | 33% (free fraction) | Slower than plasma | [8][9] |
| Guinea Pig | Healthy | Not specified | IV | Lower than perilymph | Lower than perilymph | Similar to perilymph | [2] |
Table 2: Efficacy of Cefuroxime in Bacterial Meningitis
| Population | Pathogens | Treatment Regimen | Clinical Efficacy | Bacteriological Efficacy | Reference |
| Infants & Children | H. influenzae, N. meningitidis, S. pneumoniae | 200 mg/kg/day | 100% cure rate (n=30) | Prompt bacteriological response | [10] |
| Infants & Children | S. pneumoniae, N. meningitidis, S. typhi, H. influenzae, S. aureus | 90-300 mg/kg/day initially, then 45-149 mg/kg/day | 83% effective (40/48 patients) | All S. pneumoniae, N. meningitidis, S. typhi sensitive; 14/15 H. influenzae sensitive; 9/12 S. aureus sensitive | [11] |
| Infants & Children | H. influenzae type b, Salmonella | 200-250 mg/kg/day for 14-21 days | Successful treatment in all 7 cases | Isolates were resistant to ampicillin and chloramphenicol | [5] |
| Infants & Children | Comparison with Ceftriaxone | Not specified | Higher incidence of abnormal physical exams at discharge compared to ceftriaxone | 9% of CSF cultures remained positive after 24h (vs. 0% for ceftriaxone) | [12] |
Experimental Protocols
Rabbit Model of Experimental Meningitis
This protocol is a generalized procedure based on common practices in establishing rabbit models of bacterial meningitis for antibiotic evaluation.
a. Animal Model and Induction of Meningitis:
-
Species: New Zealand white rabbits.
-
Anesthesia: Anesthetize the rabbits.
-
Inoculation: Induce meningitis by direct intracisternal inoculation of a bacterial suspension (e.g., Streptococcus pneumoniae or Haemophilus influenzae). The inoculum concentration should be pre-determined to induce meningitis without being immediately lethal.
-
Confirmation: Confirm the development of meningitis by analyzing a CSF sample taken a few hours post-inoculation for bacterial count and white blood cell count.
b. Cefuroxime Administration:
-
Route: Administer Cefuroxime intravenously (IV) or intramuscularly (IM).
-
Dosage: Dosages should be selected to achieve serum concentrations in the rabbit that are comparable to those observed in humans.[2]
-
Regimen: Administer the first dose of Cefuroxime a set number of hours after bacterial inoculation. Subsequent doses can be given at regular intervals (e.g., every 6 or 8 hours) for a specified duration (e.g., 5 days).[6]
c. Sample Collection and Analysis:
-
CSF Sampling: Collect CSF samples at multiple time points after Cefuroxime administration to determine the pharmacokinetic profile. This is typically done via cisternal puncture.
-
Blood Sampling: Collect blood samples concurrently with CSF samples to determine serum Cefuroxime concentrations.
-
Bacteriological Analysis: Perform quantitative bacterial cultures on CSF samples to assess the bactericidal activity of Cefuroxime.
-
Pharmacokinetic Analysis: Determine Cefuroxime concentrations in serum and CSF using methods like high-performance liquid chromatography (HPLC).
Mouse Model of Systemic Infection with CNS Involvement
This protocol is based on a study evaluating the in vivo efficacy of Cefuroxime against Streptococcus pneumoniae.
a. Animal Model and Induction of Infection:
-
Species: Female mice.
-
Inoculation: Induce a systemic infection by intraperitoneal inoculation of a suspension of Streptococcus pneumoniae type 3.[13]
b. Cefuroxime Administration:
-
Route: Administer a single dose of Cefuroxime subcutaneously or intraperitoneally one hour after bacterial inoculation.[13]
-
Dosage: Use a range of doses to determine the 50% effective dose (ED50).
c. Efficacy Assessment:
-
Endpoint: Monitor the survival of the mice over a defined period (e.g., 7 days).
-
Data Analysis: Calculate the ED50 based on the survival data.
d. Pharmacokinetic Analysis:
-
Sample Collection: In a parallel group of infected mice, collect blood samples at various time points after Cefuroxime administration.
-
Drug Concentration Measurement: Determine the serum concentration of Cefuroxime using an appropriate analytical method.
-
Parameter Calculation: Calculate pharmacokinetic parameters such as elimination half-life and the time the serum concentration remains above the Minimum Inhibitory Concentration (MIC) of the infecting organism.[13]
Visualizations
References
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and bacteriological correlations between antimicrobial therapy of experimental meningitis in rabbits and meningitis in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of cefotaxime and fosfomycin in cerebrospinal fluid during the treatment of rabbit meningitis experimentally induced by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefuroxime in bacterial meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefuroxime treatment of bacterial meningitis in infants and children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal versus Bacteriostatic Antibiotic Therapy of Experimental Pneumococcal Meningitis in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Experimental Therapies in a Guinea Pig Model for Hemorrhagic Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response to therapy in an experimental rabbit model of meningitis due to Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentrations of Cefuroxime in Brain Tissue of Neurointensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. The efficacy of cefuroxime in the treatment of bacterial meningitis in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of ceftriaxone and cefuroxime for treatment of bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental pneumococcus infection in mice: comparative in vitro and in vivo effect of cefuroxime, cefotaxime and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Cefuracetime Stability Testing in Solution: Application Notes for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for conducting comprehensive stability testing of the cephalosporin antibiotic, Cefuracetime, in solution. The provided methodologies are designed to meet the rigorous standards of pharmaceutical research and development, ensuring the generation of robust and reliable stability data.
Physicochemical Properties of this compound
A fundamental understanding of this compound's chemical characteristics is crucial for designing and interpreting stability studies. Key properties are summarized below. The presence of a β-lactam ring and an ester linkage makes the molecule susceptible to hydrolytic degradation.
| Property | Details |
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] |
| Molecular Formula | C₁₇H₁₇N₃O₈S[1] |
| Molecular Weight | 423.4 g/mol [1] |
| Key Structural Features | Cephalosporin nucleus containing a β-lactam ring, a 7-amino side chain with a furan-2-yl-methoxyiminoacetyl group, and a 3-acetoxymethyl group. |
Experimental Protocols: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[2][3]
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For each stress condition, this stock solution will be diluted with the appropriate stressor to a target concentration, typically around 100 µg/mL, for subsequent analysis.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for cephalosporins.[4][5]
-
Acid Hydrolysis:
-
Combine equal volumes of the this compound stock solution and 1 M hydrochloric acid (HCl).
-
Incubate the mixture in a water bath at 60°C for up to 24 hours.
-
Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent volume and concentration of sodium hydroxide (NaOH).
-
Dilute to the final concentration with the HPLC mobile phase before injection.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Maintain the solution at room temperature for up to 8 hours.
-
Sample at intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Combine equal volumes of the this compound stock solution and purified water.
-
Heat the solution under reflux at 80°C for up to 48 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Cool the samples to room temperature and dilute with the mobile phase.
-
Oxidative Degradation
-
Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Dilute the samples with the mobile phase prior to HPLC analysis.
Thermal Degradation
-
Transfer the this compound stock solution into a sealed, clear glass vial.
-
Place the vial in a calibrated hot air oven set to 80°C for up to 72 hours.
-
Sample at intervals (e.g., 0, 12, 24, 48, and 72 hours).
-
Ensure samples cool to room temperature before dilution and analysis.
Photolytic Degradation
Photostability testing should be conducted according to ICH Q1B guidelines.[5][6]
-
Place the this compound solution in a chemically inert, transparent container.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]
-
A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from any potential degradation products.
Recommended Chromatographic Conditions
| Parameter | Specification |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.02 M phosphate buffer (pH adjusted to 6.0) and acetonitrile in a ratio of 80:20 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
System Suitability
Before initiating sample analysis, the chromatographic system's performance must be verified through a system suitability test.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Data Presentation and Analysis
All quantitative results from the stability studies should be tabulated to facilitate comparison and analysis. The degradation of this compound in solution is anticipated to follow first-order kinetics.
Table 1: Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | Duration (hours) | % this compound Remaining | % Total Degradants |
| 1 M HCl, 60°C | 24 | Insert Data | Insert Data |
| 0.1 M NaOH, Room Temp. | 8 | Insert Data | Insert Data |
| Water, 80°C | 48 | Insert Data | Insert Data |
| 3% H₂O₂, Room Temp. | 24 | Insert Data | Insert Data |
| Thermal, 80°C | 72 | Insert Data | Insert Data |
| Photolytic | Exposure details | Insert Data | Insert Data |
Table 2: Degradation Kinetics of this compound
| Stress Condition | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 1 M HCl, 60°C | Insert Data | Insert Data |
| 0.1 M NaOH, Room Temp. | Insert Data | Insert Data |
| Water, 80°C | Insert Data | Insert Data |
| 3% H₂O₂, Room Temp. | Insert Data | Insert Data |
| Thermal, 80°C | Insert Data | Insert Data |
Visualizations
Experimental Workflow Diagram
The following diagram provides a visual representation of the logical flow for the stability testing of this compound in solution.
Caption: this compound Stability Testing Workflow.
Degradation Pathway Hypothesis
The primary degradation pathways for this compound are hypothesized to involve the hydrolysis of the β-lactam ring and the ester side chain, which are common degradation routes for cephalosporins.
Caption: Hypothesized Degradation Pathways.
References
- 1. [PDF] NEW RAPID AND VALIDATED ISOCRATIC HPLC METHOD FOR SEPARATION AND ASSAY OF THREE 3 rd GENERATIONS CEPHALOSPORINS (CEFTAZIDIME, CEFTRIAXONE, CEFOTAXIME) | Semantic Scholar [semanticscholar.org]
- 2. Hydrolysis of cephalosporins in strongly acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Cefuroxime in Veterinary Medicine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefuroxime, a second-generation cephalosporin antibiotic, represents a significant tool in the arsenal against bacterial infections in veterinary medicine. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its resistance to many β-lactamases, makes it a valuable agent for treating a variety of infections in companion and production animals. This document provides detailed application notes and protocols for researchers and professionals involved in the study and development of Cefuroxime for veterinary use. The initial search for "Cefuracetime" yielded no results, and it is presumed that "Cefuroxime" was the intended subject of this inquiry.
Mechanism of Action
Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. By inhibiting the cross-linking of peptidoglycan chains, Cefuroxime weakens the cell wall, leading to cell lysis and bacterial death.[1]
Figure 1: Mechanism of action of Cefuroxime.
Antimicrobial Spectrum and Efficacy
Cefuroxime is effective against a range of veterinary pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
In Vitro Susceptibility Data
The following tables summarize the MIC values of Cefuroxime against key veterinary bacterial isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefuroxime against Bovine Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pasteurella multocida | - | - | 0.5 | [4] |
| Mannheimia haemolytica | - | - | 2.0 | [4] |
| Escherichia coli | - | - | 16 | [4] |
| Salmonella spp. | - | - | 16 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cefuroxime against Canine and Feline Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus canis | 14 | >16 (for 85.7% of isolates) | >16 | >16 | [4] |
Note: Data for Staphylococcus pseudintermedius was not specifically available for Cefuroxime. However, studies on other cephalosporins can provide an indication of potential efficacy.
Pharmacokinetics in Veterinary Species
Understanding the pharmacokinetic profile of Cefuroxime is crucial for establishing effective dosing regimens.
Table 3: Pharmacokinetic Parameters of Cefuroxime in Dogs (20 mg/kg dose)
| Route of Administration | Formulation | Bioavailability (%) | Cmax (µg/mL) | Tmax (hr) | t½ (hr) | Reference |
| Intravenous (IV) | - | - | - | - | - | [5] |
| Oral (fasted) | Tablet | 14.08 ± 7.79 | 2.74 ± 0.66 | - | - | [5] |
| Oral (fed) | Tablet | 32.97 ± 13.47 | 6.30 ± 2.62 | - | - | [5] |
| Oral (fasted) | Suspension | - | - | 1.70 ± 0.30 | - | [5] |
| Oral (fed) | Suspension | - | - | 1.21 ± 0.22 | - | [5] |
Table 4: Pharmacokinetic Parameters of Cefuroxime in Cats (20 mg/kg dose)
| Route of Administration | Cmax (µg/mL) | Tmax (hr) | Elimination Half-life (t½) (hr) | Reference |
| Intravenous (IV) | 135.46 ± 81.42 (Initial Plasma Concentration) | - | 0.21 ± 0.15 | [6] |
| Intramuscular (IM) | 48.65 ± 6.71 | 0.18 ± 0.06 | 1.04 ± 0.10 | [6] |
| Subcutaneous (SC) | 28.17 ± 8.44 | 0.82 ± 0.30 | 1.59 ± 0.18 | [6] |
Table 5: Pharmacokinetic Parameters of Cefuroxime in Calves (10 mg/kg and 20 mg/kg doses)
| Route of Administration | Dose (mg/kg) | Elimination Half-life (t½) (min) | Mean Residence Time (MRT) (min) | Total Body Clearance (ClT) (ml/min/kg) | Volume of Distribution (Vd(ss)) (l/kg) | Reference |
| Intravenous (IV) | 10 | 69.2 | 80.9 ± 23.5 | 3.56 ± 1.11 | 0.270 ± 0.051 | [4] |
| Intramuscular (IM) | 10 | 64.8 | 117.8 ± 9.3 | - | - | [4] |
| Intramuscular (IM) | 20 | 64.9 | 117.7 ± 5.4 | - | - | [4] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) of Cefuroxime against veterinary bacterial pathogens using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2: Workflow for MIC determination.
Materials:
-
Cefuroxime analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Cefuroxime Stock Solution: Prepare a stock solution of Cefuroxime in a suitable solvent as recommended by the manufacturer.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Cefuroxime stock solution in CAMHB directly in the microtiter plates to achieve the desired final concentration range.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cefuroxime at which there is no visible growth (turbidity) in the well.
Pharmacokinetic Study in a Canine Model
This protocol describes a typical pharmacokinetic study to determine the profile of Cefuroxime in dogs.
Figure 3: Canine pharmacokinetic study workflow.
Animals:
-
A suitable number of healthy, adult dogs (e.g., Beagles) of a specified sex and weight range.
-
Animals should be acclimatized to the study conditions.
Experimental Design:
-
A crossover study design is often employed, where each animal receives the drug via different routes (e.g., intravenous, oral) with a washout period in between.[5]
-
For oral administration studies, the effect of food can be assessed by administering the drug in both fasted and fed states.[5]
Procedure:
-
Fasting: Animals are typically fasted overnight before drug administration.
-
Drug Administration: Administer a single dose of Cefuroxime (e.g., 20 mg/kg) via the desired route.
-
Blood Collection:
-
Collect blood samples from a suitable vein (e.g., cephalic or jugular) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Analytical Method:
-
Quantify the concentration of Cefuroxime in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Elimination Half-life (t½)
-
Bioavailability (F)
-
-
Clinical Trial for Bovine Mastitis
This protocol outlines a randomized controlled clinical trial to evaluate the efficacy of intramammary Cefuroxime for the treatment of clinical mastitis in lactating dairy cows.
Figure 4: Bovine mastitis clinical trial workflow.
Study Population:
-
Lactating dairy cows from commercial herds diagnosed with clinical mastitis.
Experimental Design:
-
A randomized, controlled clinical trial.
-
Treatment Group: Intramammary infusion of Cefuroxime (e.g., 250 mg).
-
Control Group: Intramammary infusion of a standard, approved antibiotic for mastitis (e.g., cloxacillin).
Procedure:
-
Case Definition and Enrollment:
-
Identify cows with clinical mastitis based on abnormal milk and/or signs of udder inflammation.
-
Collect a pre-treatment milk sample from the affected quarter for bacteriological culture.
-
-
Randomization and Treatment:
-
Randomly assign enrolled cows to either the Cefuroxime or control treatment group.
-
Administer the assigned intramammary treatment according to the manufacturer's recommendations.
-
-
Outcome Assessment:
-
Clinical Cure: Assessed by the farmer or veterinarian at the end of the recommended milk withdrawal period. A clinical cure is defined as the return of the milk and udder to normal.
-
Bacteriological Cure:
-
Collect post-treatment milk samples from clinically cured quarters at a specified time after the end of the withdrawal period (e.g., 7 days).
-
Perform bacteriological culture on these samples. A bacteriological cure is defined as the absence of the pre-treatment pathogen in the post-treatment sample.
-
-
-
Data Analysis:
-
Compare the clinical and bacteriological cure rates between the Cefuroxime and control groups using appropriate statistical methods (e.g., chi-square test).
-
Conclusion
Cefuroxime is a promising antibiotic for use in veterinary medicine. Its favorable pharmacokinetic profile in several species and its demonstrated efficacy against key pathogens make it a subject of interest for further research and clinical application. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and conduct further studies to fully elucidate the therapeutic potential of Cefuroxime in various animal species. Further research is warranted to establish a more comprehensive spectrum of activity against a wider range of veterinary pathogens and to optimize dosing regimens for different clinical indications.
References
- 1. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 2. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. fvet.uba.ar [fvet.uba.ar]
Troubleshooting & Optimization
Cefuracetime Stability and Degradation: A Technical Support Resource
Disclaimer: Publicly available, detailed stability and degradation studies specifically for Cefuracetime are limited. The following information is substantially based on data from structurally similar second-generation cephalosporins, such as Cefuroxime, and general knowledge of cephalosporin degradation. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and troubleshooting framework for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: Based on related cephalosporins, this compound is likely susceptible to degradation via several pathways, primarily hydrolysis and oxidation. The beta-lactam ring is the most reactive site and is prone to cleavage under both acidic and basic conditions. The ester linkage at the C-3 position can also be hydrolyzed. Oxidation may occur at the sulfide group in the dihydrothiazine ring.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Cephalosporins generally exhibit pH-dependent stability. This compound is expected to be most stable in the slightly acidic to neutral pH range (pH 4-7). In strongly acidic or alkaline solutions, the rate of degradation, particularly the hydrolysis of the beta-lactam ring, is significantly accelerated.
Q3: Is this compound sensitive to light?
A3: Photostability is a common concern for cephalosporins. Exposure to UV or fluorescent light can lead to the formation of degradation products. It is recommended to protect this compound solutions from light during storage and handling to minimize photodegradation.
Q4: What are the likely degradation products of this compound?
A4: The degradation of this compound is expected to yield several products. Hydrolysis of the beta-lactam ring would result in the formation of an inactive penicilloic acid-like derivative. Cleavage of the ester group at the C-3 position would yield a deacetylated this compound. Further degradation could lead to the formation of smaller, more complex structures.
Q5: What analytical techniques are suitable for stability studies of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its degradation products. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solvent or buffer. | - Verify the pH of your solution. For optimal stability, maintain the pH between 4 and 7.- Use buffered solutions to maintain a stable pH, especially for prolonged experiments. |
| Exposure to light. | - Prepare and store this compound solutions in amber-colored glassware or wrap containers with aluminum foil.- Minimize exposure to ambient and artificial light during experimental procedures. |
| Elevated temperature. | - Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen.- Avoid repeated freeze-thaw cycles. |
| Presence of oxidizing agents. | - Ensure all solvents and reagents are free from peroxides and other oxidizing impurities.- Consider degassing solvents to remove dissolved oxygen. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Forced degradation has occurred. | - Review the experimental conditions (pH, temperature, light exposure) to identify potential stressors.- Compare the retention times of the unknown peaks with those from controlled forced degradation studies (acid, base, peroxide, heat, light). |
| Interaction with excipients or other components. | - If working with a formulation, analyze a placebo sample to rule out interference from excipients.- Investigate potential incompatibilities between this compound and other components in the mixture. |
| Contamination of the sample or mobile phase. | - Prepare fresh mobile phase and samples using high-purity solvents and reagents.- Clean the HPLC system, including the injector and column, to remove any potential contaminants. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8 hours), protected from light.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at a specified temperature (e.g., 80°C) for a set duration (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
This is a hypothetical HPLC method for the analysis of this compound and its degradation products, based on methods used for similar cephalosporins. Method development and validation are essential for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.05 M Phosphate buffer (pH 6.0)B: AcetonitrileGradient elution may be required to resolve all degradation products. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound under various stress conditions. Actual degradation rates will depend on the specific experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 8 hours | 60°C | 15% | Beta-lactam ring cleavage product |
| 0.1 M NaOH | 2 hours | Room Temp | 40% | Beta-lactam ring cleavage product, Deacetyl this compound |
| 3% H₂O₂ | 8 hours | Room Temp | 10% | Oxidized (sulfoxide) this compound |
| Dry Heat | 72 hours | 80°C | 5% | Various minor degradation products |
| UV Light | 24 hours | Room Temp | 20% | Photodegradation products |
Visualizations
Degradation Pathways
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Study
Caption: Workflow for a this compound stability study.
Cefuracetime Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefuracetime. Given the limited specific data available for "this compound," this guide uses Cefuroxime, a structurally and functionally similar second-generation cephalosporin, as a representative model. The principles and methodologies described here are broadly applicable to the experimental design of many cephalosporin antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of antibiotics does it belong?
A1: this compound is understood to be a cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that are bactericidal, meaning they kill bacteria.[1][2] They function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls, which is crucial for the cell's structural integrity.[1][2][3]
Q2: What are the primary mechanisms of bacterial resistance to cephalosporins like this compound?
A2: Bacterial resistance to cephalosporins can occur through several mechanisms:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[2][4]
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of the cephalosporin to its target.[2][4]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the modification of porin channels in Gram-negative bacteria, can limit the antibiotic's entry into the cell.[4]
-
Efflux Pumps: Some bacteria can actively transport the antibiotic out of the cell.[5]
Q3: How stable is Cefuroxime (as a proxy for this compound) in different experimental conditions?
A3: Cefuroxime stability is dependent on concentration, temperature, and pH.
-
A 90 mg/mL Cefuroxime sodium solution is stable for 2 days at 25°C and for at least 14 days at 4°C.[6] However, at 40°C, its concentration can fall below 60% within a day.[6]
-
Reconstituted Cefuroxime axetil oral suspension (125mg/5ml) is stable for 10 days when refrigerated (2-8°C) but only for about 3-5 days at room temperature (25°C).[7]
-
The optimal pH range for Cefuroxime stability is approximately 4.5 to 7.3.[8]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing or fronting) in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, consider using a guard column or replacing the column. |
| Silanol Interactions | Add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Purge the pump to remove air bubbles.[9] |
| Mobile Phase Inconsistency | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Antibacterial Susceptibility Testing (AST)
Issue: No or poor inhibition zones in a disk diffusion assay.
| Possible Cause | Troubleshooting Step |
| Bacterial Resistance | The bacterial strain may be resistant to the antibiotic. Confirm with a reference strain.[10][11] |
| Incorrect Inoculum Density | Ensure the bacterial suspension matches the recommended turbidity standard (e.g., 0.5 McFarland). |
| Improper Incubation | Verify that the incubation temperature and duration are correct for the specific bacteria being tested. |
| Antibiotic Degradation | Use fresh antibiotic disks or solutions, ensuring they have been stored correctly.[7] |
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes and use proper technique to ensure accurate dilutions. |
| Contamination | Use aseptic techniques to prevent contamination of the media and bacterial cultures. |
| Variation in Media Composition | Use a consistent batch of Mueller-Hinton broth and verify its pH. |
| Skipped Wells or Bubbles | Carefully inspect the microtiter plate for any skipped wells or air bubbles that could affect readings. |
Experimental Protocols
HPLC Method for Quantification of Cefuroxime
This protocol is adapted from a validated method for the determination of Cefuroxime.[12]
-
Chromatographic System:
-
Standard Preparation:
-
Prepare a stock solution of Cefuroxime in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 0.01–50 µg/mL).[12]
-
-
Sample Preparation:
-
For pharmaceutical formulations, dissolve the product in the mobile phase to achieve a concentration within the calibration range.
-
For biological samples (e.g., plasma), a protein precipitation step is required. Add a precipitating agent like methanol or acetonitrile, vortex, and centrifuge. The supernatant can then be injected.[13]
-
-
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.[12]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard protocol for determining the MIC of an antibiotic against a bacterial strain.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland.
-
This compound/Cefuroxime stock solution.
-
-
Procedure:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Cefuroxime Axetil [12]
| Parameter | Value |
| Linearity Range | 0.01–50 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy | > 98% |
| Precision (RSD) | < 1% |
Table 2: Pharmacokinetic Parameters of Cefuroxime in Human Plasma [14]
| Parameter | Value |
| Elimination Half-life | 1-2 hours |
| Time to Maximum Concentration (Cmax) | 1-4 hours (after oral administration of Cefuroxime axetil) |
| Protein Binding | 33-50% |
Visualizations
A simplified workflow for antibiotic drug development.
Mechanism of action and resistance pathways for this compound.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pexacy.com [pexacy.com]
- 6. Stability of 90 mg/mL cefuroxime sodium solution for administration by continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
Technical Support Center: Cefuracetime Degradation Kinetics in Aqueous Solution
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cefuracetime degradation in aqueous solution?
A1: Like other β-lactam antibiotics, the primary degradation pathway for this compound in aqueous solution is the hydrolysis of the four-membered β-lactam ring. This cleavage results in the loss of antibacterial activity. The rate and specific products of this hydrolysis are highly dependent on the pH, temperature, and composition of the aqueous medium.
Q2: What are the key factors that influence the degradation rate of this compound?
A2: The stability of this compound in an aqueous solution is primarily affected by:
-
pH: this compound stability is expected to be significantly pH-dependent. Cephalosporins typically exhibit greatest stability in the slightly acidic to neutral pH range (pH 4-7).[1] In strongly acidic or alkaline conditions, the degradation is catalyzed by hydrogen and hydroxide ions, respectively, leading to a much faster breakdown.[2]
-
Temperature: An increase in temperature accelerates the degradation rate. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation.
-
Buffer Solutions: The type and concentration of buffer salts can influence the degradation rate. Some buffer species can act as catalysts for hydrolysis.[2][3] For instance, phosphate and borate buffers have been observed to catalyze the degradation of some cephalosporins.[1][2]
-
Light and Oxidizing Agents: Exposure to UV light and the presence of oxidizing agents can also promote degradation, leading to different degradation products than those formed through simple hydrolysis.[4]
Q3: How is the degradation of this compound typically modeled kinetically?
A3: The degradation of cephalosporins in aqueous solutions, including presumably this compound, generally follows pseudo-first-order kinetics.[3][5][6] This means that the rate of degradation is directly proportional to the concentration of the drug.
Q4: What analytical methods are best suited for studying this compound degradation?
A4: Stability-indicating high-performance liquid chromatography (HPLC) methods are the most common and reliable for studying the degradation of this compound.[1][2][6] A well-developed HPLC method can separate the intact drug from its various degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time. UV-Visible spectrophotometry can also be used, but it may be less specific if the degradation products have similar UV absorbance spectra to the parent drug.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound standard solution. | - Inappropriate pH of the solvent. - High storage temperature. - Use of a catalytic buffer. | - Prepare solutions in a buffer known to be non-catalytic (e.g., acetate) within the optimal stability pH range (typically pH 4-7). - Store stock solutions at refrigerated temperatures (2-8 °C) or frozen, and protect from light. - Prepare fresh solutions for each experiment. |
| Poor separation of degradation products from the parent peak in HPLC. | - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry. | - Optimize the mobile phase by adjusting the organic modifier concentration, pH, and ionic strength. - Experiment with different HPLC columns (e.g., C18, C8, phenyl-hexyl). - Ensure the method is truly "stability-indicating" by performing forced degradation studies and demonstrating peak purity. |
| Inconsistent or non-reproducible kinetic data. | - Fluctuations in temperature during the experiment. - Inaccurate pH measurement or control. - Variability in sample preparation. | - Use a thermostatically controlled water bath or incubator to maintain a constant temperature. - Calibrate the pH meter regularly and ensure the pH of the reaction solutions remains constant. - Use precise volumetric glassware and follow a standardized procedure for sample preparation and dilution. |
| Mass balance in forced degradation studies is less than 95%. | - Some degradation products may not be UV-active at the detection wavelength. - Degradants may be precipitating out of solution. - Co-elution of impurities with the main peak. | - Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths. - Check for the formation of any precipitates in the stressed samples. - Employ peak purity analysis to ensure the specificity of the analytical method. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug and for developing stability-indicating analytical methods.[7][8]
Objective: To generate the likely degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours).
-
Alkaline Hydrolysis: Add 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes to 2 hours), as degradation is typically faster in basic conditions.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) for an extended period (e.g., 24-48 hours).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a defined period.
-
-
At various time points, withdraw samples, neutralize if necessary (for acidic and alkaline samples), and dilute to an appropriate concentration.
-
Analyze the samples using a developed stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Typical Starting Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.05 M phosphate buffer, pH adjusted to 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more retained compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., around 270-280 nm).
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that the peaks of the degradation products do not interfere with the peak of the intact drug.
Quantitative Data Summary
The following tables summarize representative kinetic data for Cefuroxime, a close structural analog of this compound. This data can serve as an estimate for experimental design.
Table 1: pH-Rate Profile for Cefuroxime Degradation
| pH | Rate Constant (k) at 25°C (day⁻¹) | Half-life (t½) at 25°C (days) |
| 2.0 | 1.5 | 0.46 |
| 4.0 | 0.58 | 1.2 |
| 5.0 | 0.58 | 1.2 |
| 6.0 | 0.58 | 1.2 |
| 7.0 | 0.58 | 1.2 |
| 8.0 | 2.1 | 0.33 |
| 9.0 | 6.5 | 0.11 |
Data adapted from studies on Cefuroxime and presented for illustrative purposes.[1]
Table 2: Temperature Dependence of Cefuroxime Degradation
| pH | Activation Energy (Ea) (kcal/mol) |
| Acidic (catalyzed by H⁺) | ~18-20 |
| Neutral (spontaneous hydrolysis) | ~20-22 |
| Basic (catalyzed by OH⁻) | ~15-17 |
General activation energy ranges for cephalosporin degradation.
Visualizations
Caption: Workflow for a this compound degradation kinetics study.
Caption: Generalized cephalosporin degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9120795B2 - Crystalline form of a β-lactamase inhibitor - Google Patents [patents.google.com]
- 4. Forced Degradation Studies of Cefuroxime Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Cefuracetime HPLC Analysis: Technical Support Center
Welcome to the technical support center for Cefuracetime HPLC analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is causing peak tailing in my this compound chromatogram?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with compounds containing basic functional groups that can interact with the stationary phase.[1][2]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the analyte and acidic residual silanol groups on the silica-based column packing.[1][3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1] Ensure the pH is compatible with your column's operating range to prevent stationary phase degradation.[5]
-
Solution 2: Use a Mobile Phase Modifier: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Solution 3: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a majority of residual silanols, which significantly reduces tailing.[2] Consider switching to a highly deactivated, end-capped column.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.[6]
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak shape issues.[1][3]
Q2: Why are my retention times shifting or drifting?
A2: Unstable retention times can be frustrating and indicate a problem with the system's physical parameters (like flow rate) or its chemical environment (mobile phase or column). The first step is to determine if the shift is sudden or a gradual drift.[5]
Potential Causes & Solutions:
-
Changes in Mobile Phase Composition:
-
Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention.[7]
-
Solution: Always use fresh mobile phase and keep solvent reservoirs covered.[8]
-
-
Inaccurate Mixing: If using a gradient, the pump's proportioning valves may not be mixing solvents accurately.
-
Solution: Prime all solvent lines to remove air bubbles. If the issue persists, manually prepare the mobile phase to confirm if the pump is the issue.
-
-
-
Inconsistent Flow Rate:
-
Leaks: A small, undetected leak in the system will cause a drop in pressure and a lower effective flow rate, leading to longer retention times.[9] Check for salt deposits around fittings, which can indicate a small leak.[9]
-
Solution: Inspect all fittings and connections from the pump to the detector. Tighten or replace any leaking fittings.[10]
-
-
Pump Malfunction: Worn pump seals or faulty check valves can lead to an inconsistent and inaccurate flow rate.[11]
-
Solution: Perform routine pump maintenance, including seal replacement. Sonicate check valves in isopropanol or replace them if they are sticking.[12]
-
-
-
Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, is a common cause of retention time drift.[13]
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before the next injection.[14]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.[15]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[8]
-
Q3: How can I improve poor resolution between this compound and other peaks?
A3: Poor resolution occurs when adjacent peaks are not well-separated, making accurate quantification difficult.[16][17] Resolution in HPLC is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k).
Strategies for Improving Resolution:
-
Increase Column Efficiency (N): This leads to narrower, sharper peaks.
-
Solution 1: Use a Longer Column: Doubling the column length increases N by about 40%.
-
Solution 2: Use Smaller Particle Size Columns: Switching from a 5 µm to a 3 µm particle size column can significantly improve efficiency.[18]
-
Solution 3: Lower the Flow Rate: Reducing the flow rate can give molecules more time to interact with the stationary phase, often resulting in sharper peaks.[18]
-
-
Increase Selectivity (α): This involves changing the relative spacing of the peaks. This is often the most effective way to improve resolution.
-
Solution 1: Change Mobile Phase Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns and improve selectivity.
-
Solution 2: Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact retention and selectivity.[19]
-
Solution 3: Change Stationary Phase: If other options fail, changing to a column with a different stationary phase (e.g., from C18 to C8 or a polar-embedded phase) will provide a different selectivity.[20]
-
-
Increase Retention Factor (k): This moves peaks further away from the void volume, providing more time for separation.
-
Solution: Decrease the solvent strength of the mobile phase (i.e., reduce the percentage of the organic solvent).[19]
-
Experimental Protocols & Data
The analysis of this compound (often as Cefuroxime Axetil) can be performed under various conditions. The following tables summarize typical parameters from established RP-HPLC methods.
Table 1: Example HPLC Methodologies for Cefuroxime Axetil
| Parameter | Method 1 | Method 2[21] | Method 3[22] |
| Stationary Phase | Enable C18 (125 x 4.6 mm, 5 µm)[23] | Teknokroma Tracer Excel C8 (150 x 4.6 mm, 5 µm)[21] | ODS C18 (150 x 4.6 mm, 5 µm)[22] |
| Mobile Phase | Triethylamine:Methanol:Acetonitrile:Water (0.1:5:25:69.9 v/v/v/v)[23] | 0.02M KH₂PO₄:Methanol:Acetonitrile (60:35:5 v/v)[21] | Methanol:0.01M KH₂PO₄ buffer (pH 2.0) (60:40 v/v)[22] |
| Flow Rate | 1.5 mL/min[23] | 1.0 mL/min[21] | 0.8 mL/min[22] |
| Detection (UV) | 262 nm[23] | 278 nm[21] | 248 nm[22] |
| Column Temperature | Ambient | 35 °C[21] | Ambient |
Detailed Protocol (Based on a Composite Method)
This protocol provides a starting point for method development or troubleshooting.
-
Mobile Phase Preparation:
-
Prepare the aqueous component (e.g., 0.02M Potassium Dihydrogen Phosphate). Adjust pH as required using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the aqueous and organic components in the specified ratio (e.g., 60:35:5 Buffer:Methanol:Acetonitrile).
-
Degas the final mobile phase mixture using sonication or vacuum degassing before use.[24]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to create a stock solution (e.g., 1.2 mg/mL).[21]
-
Perform serial dilutions of the stock solution with the mobile phase to create working standards across the desired concentration range (e.g., 0.45 to 80 µg/mL).[22]
-
-
Sample Preparation:
-
For tablet dosage forms, crush a number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the same solvent as the standard.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Set the column oven temperature (e.g., 35 °C) and the UV detector wavelength (e.g., 278 nm).[21]
-
Inject the standard and sample solutions (e.g., 20 µL injection volume).
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tajhizshimi.com [tajhizshimi.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. realab.ua [realab.ua]
- 11. HPLC Retention time shifting - Chromatography Forum [chromforum.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. silicycle.com [silicycle.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Solving Common Errors in HPLC [omegascientific.com.sg]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. mastelf.com [mastelf.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 22. researchgate.net [researchgate.net]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. scielo.br [scielo.br]
Improving signal-to-noise ratio in Cefuracetime experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Cefuracetime experiments and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a cephalosporin antibiotic, acts by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.
Q2: I am observing a high baseline noise in my HPLC chromatogram. What are the potential causes and solutions?
A2: High baseline noise can originate from several sources. Common causes include contaminated mobile phase or solvents, a dirty detector flow cell, or electronic noise from the detector. To troubleshoot, start by preparing a fresh mobile phase using high-purity solvents and degassing it thoroughly. If the noise persists, flush the detector flow cell with a strong, appropriate solvent. Ensure all electronic connections are secure and that the detector lamp is in good condition.
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between this compound and the stationary phase, or by issues with the mobile phase pH. Ensure the pH of your mobile phase is appropriate to maintain this compound in a single ionic state. Adjusting the mobile phase pH slightly or adding a competing amine, such as triethylamine, can often resolve tailing issues. Also, check for column degradation or contamination; if necessary, wash the column according to the manufacturer's instructions or replace it.
Q4: I am experiencing inconsistent retention times for this compound. What could be the reason?
A4: Fluctuations in retention time are typically due to changes in the mobile phase composition, flow rate, or column temperature. Ensure your mobile phase is well-mixed and degassed. Check the pump for leaks and verify that the flow rate is stable and accurate. Using a column oven to maintain a consistent temperature is crucial for reproducible retention times.
Q5: What are the typical degradation products of this compound, and how can I monitor them?
A5: Cephalosporins like this compound can degrade via hydrolysis of the β-lactam ring, especially under acidic or basic conditions. Forced degradation studies are essential to identify potential degradation products. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradants. This typically involves a gradient elution on a C18 column with UV detection.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in HPLC-UV Analysis
A low signal-to-noise (S/N) ratio can compromise the limit of detection (LOD) and limit of quantitation (LOQ) of your this compound assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Wavelength | Determine the UV absorbance maximum (λmax) of this compound in your mobile phase. | Increased signal intensity. |
| Low Analyte Concentration | Increase the concentration of the injected sample, if possible without overloading the column. | Proportionally increased peak height. |
| Dirty Detector Flow Cell | Flush the flow cell with a sequence of appropriate solvents (e.g., water, methanol, isopropanol). | Reduction in baseline noise. |
| Mobile Phase Contamination | Prepare fresh mobile phase using HPLC-grade solvents and degas thoroughly. | Smoother baseline and reduced noise. |
| Suboptimal Mobile Phase pH | Adjust the pH of the mobile phase to ensure this compound is in its optimal ionic form for detection. | Improved peak shape and potentially higher signal. |
Issue 2: Inaccurate Quantification in Biological Samples (LC-MS/MS)
Inaccurate results when quantifying this compound in complex matrices like plasma or tissue homogenates are often due to matrix effects or inefficient sample preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects (Ion Suppression/Enhancement) | Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction). Dilute the sample if sensitivity allows. | Improved accuracy and precision. |
| Poor Analyte Recovery | Evaluate different extraction solvents and techniques. Ensure the pH of the extraction solvent is optimal for this compound. | Increased recovery and better signal intensity. |
| Internal Standard Issues | Select a stable, co-eluting internal standard with similar ionization properties to this compound. | Improved precision and accuracy of quantification. |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound. | Enhanced signal intensity and specificity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods validated for the closely related compound, Cefuroxime.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-60% B
-
15-20 min: 60% B
-
20-22 min: 60-10% B
-
22-27 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Forced Degradation Study:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose solid this compound to 105 °C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
3. Validation Parameters (Based on Cefuroxime Data):
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow: Troubleshooting Low S/N Ratio
Caption: Logical workflow for troubleshooting a low signal-to-noise ratio.
Cefuracetime Impurities: A Technical Support Center
Welcome to the technical support center for Cefuracetime impurities. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the identification and analysis of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
A1: this compound is a cephalosporin antibiotic. In pharmaceutical analysis, it is often identified as an impurity of Cefuroxime, specifically designated as Cefuroxime Sodium EP Impurity B.[1][2][3] Its chemical name is (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(Z)-(furan-2-yl)(methoxyimino)acetyl] amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2][3].
Common impurities associated with this compound are typically process-related impurities from the synthesis of Cefuroxime and degradation products. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis, leading to the formation of various related substances. The β-lactam ring in cephalosporins is susceptible to hydrolysis, which is a primary degradation pathway.[4]
Q2: What are the primary degradation pathways for this compound?
A2: Based on forced degradation studies of the closely related compound Cefuroxime, this compound is expected to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[5][6][7][8] It generally shows more stability under thermal and photolytic stress.[5]
-
Hydrolytic Degradation : this compound is highly sensitive to both acidic and alkaline conditions, which can lead to the cleavage of the β-lactam ring.[5][6]
-
Oxidative Degradation : Exposure to oxidizing agents, such as hydrogen peroxide, can cause significant degradation.[5][8]
-
Thermal and Photolytic Degradation : this compound is comparatively more stable when exposed to heat and light.[5]
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the separation and quantification of this compound and its impurities.[9][10] For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[11][12][13]
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Inadequate column temperature control.3. Leak in the HPLC system. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a stable temperature.3. Check for leaks at all connections. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Detector lamp nearing the end of its life. | 1. Use fresh, high-purity solvents and flush the detector cell.2. Degas the mobile phase and purge the pump.3. Replace the detector lamp. |
| Ghost Peaks | 1. Impurities in the mobile phase or from the injector.2. Carryover from a previous injection. | 1. Use high-purity solvents and clean the injector.2. Run blank injections between samples and use a needle wash. |
| Low Sensitivity | 1. Incorrect detection wavelength.2. Low sample concentration.3. Detector malfunction. | 1. Set the UV detector to the λmax of this compound and its impurities (around 278 nm).[9][14]2. Concentrate the sample or increase the injection volume.3. Check the detector lamp and other settings. |
Data Presentation
Table 1: HPLC Method Parameters for Analysis of Cefuroxime and its Impurities (including this compound)
| Parameter | Method 1 [9][14] | Method 2 [10] |
| Column | Teknokroma, Tracer Excel C8 (15 cm x 4.6 mm, 5 µm) | Zodiac C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (60:35:5 v/v/v) | pH 3.4 Acetate Buffer: Acetonitrile (10:1 v/v) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Detection Wavelength | 278 nm | 254 nm |
| Column Temperature | 35 °C | Not Specified |
| Retention Time of Cefuroxime | 11.09 min (Cefuroxime A) | 3.08 min |
Table 2: Quantitative Performance Data for Cefuroxime Analysis (as a proxy for this compound)
| Parameter | Value | Reference |
| Linearity Range (Assay) | 120 - 312 µg/mL (r² = 0.99964) | [9][14] |
| Linearity Range (Impurities) | 0.24 - 7.2 µg/mL (r² = 0.9997) | [9][14] |
| Limit of Detection (LOD) | 0.0024 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.2 µg/mL | [9] |
| Accuracy (% Recovery) | 98.54 - 99.35% | [9][14] |
| Intraday Precision (%RSD) | 0.517% | [9][14] |
| Intermediate Precision (%RSD) | 1.102% | [9][14] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Impurities
This protocol is based on a validated method for Cefuroxime Axetil and its degradation products, which is suitable for the analysis of this compound.[9][14]
-
Preparation of Mobile Phase: Prepare a solution of 0.02M potassium dihydrogen phosphate. Mix this solution with methanol and acetonitrile in a ratio of 60:35:5 (v/v/v). Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Column: Teknokroma, Tracer Excel C8 (15 cm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Identify and quantify the impurities based on their retention times and peak areas relative to a reference standard.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound, based on studies of Cefuroxime.[5][7]
-
Acid Hydrolysis: Dissolve the this compound sample in 0.1N Hydrochloric Acid and keep it at room temperature for a specified period (e.g., 90 minutes). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the this compound sample in 0.1N Sodium Hydroxide and keep it at room temperature for a specified period (e.g., 90 minutes). Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the this compound sample in a solution of 30% Hydrogen Peroxide and keep it at room temperature for a specified period (e.g., 90 minutes).
-
Thermal Degradation: Keep the solid this compound sample in an oven at a high temperature (e.g., 50°C) for a specified period (e.g., 5 days).
-
Photolytic Degradation: Expose the solid this compound sample to sunlight for a specified period (e.g., 5 days).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) to identify and quantify the degradation products.
Visualizations
Caption: Workflow for the identification and quantification of this compound impurities.
Caption: Decision tree for troubleshooting common HPLC issues in this compound analysis.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. Cefuroxime Sodium Impurity B(EP)-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. iajpr.com [iajpr.com]
- 8. Forced Degradation Studies of Cefuroxime Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cefuracetime Purification Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the purification of Cefuracetime for research purposes. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the most common impurities in this compound synthesis?
While specific impurity profiles can vary depending on the synthetic route, common impurities in cephalosporin antibiotics like this compound may include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
Degradation products: this compound can degrade under various stress conditions such as acidic or basic pH, oxidation, and exposure to heat or light. Common degradation pathways for β-lactam antibiotics involve the opening of the β-lactam ring.
-
Isomers and related substances: Formation of isomers or other structurally similar compounds during synthesis.
2. What is a suitable HPLC method for analyzing the purity of this compound?
Table 1: Example HPLC Parameters for Cephalosporin Purity Analysis
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to optimize. |
| Elution | Isocratic or gradient elution can be used. Gradient elution is often preferred for separating a wider range of impurities with different polarities. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detector, with the wavelength set at the λmax of this compound (this needs to be experimentally determined, but for many cephalosporins it is in the range of 254-290 nm). |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility. |
Note: This is a general guideline. Method development and validation are essential for accurate purity determination.
Troubleshooting Guides
Recrystallization
Problem 1: this compound does not crystallize from the solution.
-
Possible Cause: The solution is not supersaturated.
-
Solution:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent.
-
Cool the solution: Place the flask in an ice bath to significantly decrease the solubility.
-
Induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleus for crystal growth.
-
-
-
-
Possible Cause: An inappropriate solvent is being used.
-
Solution: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. Common solvents for recrystallization of polar organic compounds include alcohols (methanol, ethanol), esters (ethyl acetate), and water, or mixtures thereof.
-
Problem 2: The recrystallized this compound is not pure enough.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
-
Possible Cause: The initial crude material contains a high level of impurities.
-
Solution: Consider a pre-purification step, such as column chromatography or a liquid-liquid extraction, before the final recrystallization.
-
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decoloration (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for this compound recrystallization.
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: Inappropriate mobile phase polarity.
-
Solution:
-
If this compound elutes too quickly (low retention time): The mobile phase is too polar. Decrease the polarity by reducing the proportion of the more polar solvent in the mixture (e.g., decrease methanol in a methanol/dichloromethane system).
-
If this compound elutes too slowly or not at all (high retention time): The mobile phase is not polar enough. Increase the polarity by increasing the proportion of the more polar solvent.
-
-
-
Possible Cause: Incorrect stationary phase.
-
Solution: For polar compounds like this compound, normal-phase chromatography on silica gel is common. If separation is still poor, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Problem 2: Tailing or broad peaks.
-
Possible Cause: The compound is interacting too strongly with the stationary phase.
-
Solution: Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the acidic or basic nature of this compound and the impurities. This can help to block the highly active sites on the stationary phase.
-
-
Possible Cause: The column is overloaded.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass ratio of stationary phase to crude material of at least 30:1.
-
Experimental Protocol: General Column Chromatography Procedure
-
Stationary Phase and Column Preparation:
-
Select an appropriate stationary phase (e.g., silica gel, 60-120 mesh).
-
Prepare the column by either the "dry packing" or "wet packing" method. Wet packing is generally preferred to avoid air bubbles.
-
-
Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives a good separation of this compound from its impurities, with a target Rf value for this compound of around 0.3.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable volatile solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Workflow for Column Chromatography Optimization
Caption: Optimization workflow for this compound column chromatography.
Liquid-Liquid Extraction
Problem: Low recovery of this compound in the desired phase.
-
Possible Cause: Incorrect pH of the aqueous phase.
-
Solution: this compound is an acidic compound. To extract it into an organic solvent, the aqueous phase should be acidified to a pH below its pKa to ensure it is in its neutral, more organic-soluble form. To extract it into an aqueous phase from an organic solution, the aqueous phase should be made basic to a pH above its pKa to convert it to its more water-soluble salt form.
-
-
Possible Cause: Inefficient extraction.
-
Solution:
-
Perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume.
-
Ensure thorough mixing of the two phases to maximize the surface area for mass transfer.
-
-
Table 2: General Solvent Properties for Liquid-Liquid Extraction
| Solvent | Polarity | Miscibility with Water | Use Case |
| Dichloromethane | Polar | Immiscible | Extracting moderately polar compounds from aqueous solutions. |
| Ethyl Acetate | Moderately Polar | Slightly Miscible | A less toxic alternative to dichloromethane for extracting moderately polar compounds. |
| Hexane | Nonpolar | Immiscible | Extracting nonpolar impurities from a solution of a polar compound. |
Experimental Protocol: General Liquid-Liquid Extraction Procedure
-
pH Adjustment: Adjust the pH of the aqueous solution containing this compound based on whether you want the compound in the aqueous or organic phase.
-
Solvent Addition: Add the immiscible organic solvent to the separatory funnel containing the aqueous solution.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower layer and then pour out the upper layer.
-
Repeat: Repeat the extraction process with fresh solvent on the appropriate phase to maximize recovery.
-
Drying and Evaporation: Dry the combined organic extracts with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation.
Logical Relationship for pH-Based Extraction
Technical Support Center: Overcoming Cefuracetime Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Cefuracetime resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: this compound belongs to the cephalosporin class of β-lactam antibiotics.[1] Bacterial resistance to this compound, like other β-lactam antibiotics, is primarily mediated by three main mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major resistance mechanism. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[2][3]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of this compound, rendering it less effective.[4]
-
Reduced Drug Accumulation: This can occur through two main pathways:
-
Decreased Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels in Gram-negative bacteria, can limit the influx of this compound into the cell.[4][5]
-
Active Efflux: Bacteria can actively pump this compound out of the cell using efflux pumps, preventing it from reaching its target PBPs at a sufficient concentration.[5][6]
-
Q2: How can I determine if my bacterial strain is resistant to this compound?
A2: The most common method to determine bacterial resistance to this compound is by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.[7] Standardized methods for MIC determination include broth microdilution and agar dilution assays.[7][8]
Q3: What are β-lactamase inhibitors, and can they restore this compound activity?
A3: β-lactamase inhibitors are compounds that inactivate β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation.[3][9] When co-administered with a β-lactam antibiotic like this compound, they can restore its antibacterial activity against β-lactamase-producing resistant strains.[3][10] Commonly used β-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam.[10][11]
Q4: Can efflux pump inhibitors be used to overcome this compound resistance?
A4: Yes, efflux pump inhibitors (EPIs) are a promising strategy to combat resistance. EPIs block the activity of efflux pumps, leading to the intracellular accumulation of the antibiotic.[12][13] By combining this compound with a suitable EPI, it is possible to restore its efficacy against strains that utilize efflux pumps as a resistance mechanism.[14] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known broad-spectrum EPI used in research.[14]
Troubleshooting Guides
Issue 1: High this compound MIC values observed in your bacterial strain.
Possible Cause 1: β-Lactamase Production
-
Troubleshooting Steps:
-
Perform a β-lactamase test using methods like the chromogenic cephalosporin test (nitrocefin assay). A positive result indicates the presence of β-lactamases.
-
Determine the MIC of this compound in combination with a β-lactamase inhibitor (e.g., clavulanic acid, sulbactam). A significant reduction in the MIC value in the presence of the inhibitor suggests that β-lactamase production is a key resistance mechanism.
-
Quantitative Data Example: Effect of a β-Lactamase Inhibitor on this compound MIC
| Treatment | MIC of this compound (µg/mL) | Fold-change in MIC |
| This compound alone | 64 | - |
| This compound + Clavulanic Acid (4 µg/mL) | 4 | 16-fold decrease |
Possible Cause 2: Efflux Pump Overexpression
-
Troubleshooting Steps:
-
Determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI), such as Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).
-
A significant decrease (typically ≥4-fold) in the MIC of this compound in the presence of an EPI suggests the involvement of efflux pumps in resistance.[14][15]
-
Quantitative Data Example: Effect of an Efflux Pump Inhibitor on this compound MIC
| Treatment | MIC of this compound (µg/mL) | Fold-change in MIC |
| This compound alone | 32 | - |
| This compound + PAβN (20 µg/mL) | 2 | 16-fold decrease |
Possible Cause 3: Altered Penicillin-Binding Proteins (PBPs)
-
Troubleshooting Steps:
-
This mechanism is more complex to investigate. It often requires molecular techniques such as sequencing of the genes encoding for PBPs to identify mutations.
-
A PBP binding assay can also be performed to determine the affinity of this compound for the PBPs of the resistant strain compared to a susceptible control strain.
-
Issue 2: Inconsistent MIC results for this compound.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment.[16] Inaccurate inoculum size is a common source of variability.
-
Check Media and Reagents: Verify the quality and correct preparation of the Mueller-Hinton broth/agar and the this compound stock solution.[17]
-
Incubation Conditions: Maintain consistent incubation temperature (35-37°C) and duration (16-20 hours).[7][17]
-
Use Control Strains: Always include a quality control strain with a known this compound MIC range (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to validate the assay.[18]
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without antibiotic), and well 12 as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[19]
Protocol 2: Checkerboard Assay to Assess Synergy between this compound and an Inhibitor
This assay is used to determine the fractional inhibitory concentration (FIC) index and assess for synergistic, additive, indifferent, or antagonistic interactions.
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate and serial dilutions of the inhibitor (e.g., clavulanic acid or PAβN) along the y-axis.
-
Inoculate the wells with the standardized bacterial suspension as described in the MIC protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Inhibitor Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)[20]
-
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1 | Additive |
| > 1 to 4 | Indifference |
| > 4 | Antagonism |
Visualizations
Caption: Troubleshooting workflow for high this compound MIC.
Caption: Experimental workflow for MIC determination.
Caption: Mechanisms of this compound resistance.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. drugs.com [drugs.com]
- 4. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. Understanding and overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Effect of beta-lactamase inhibitors on the antimicrobial activity of cefoperazone, cefotaxime, and ceftizoxime against aerobic and anaerobic beta-lactamase producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diagnosticsfirst.com [diagnosticsfirst.com]
- 12. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. researchgate.net [researchgate.net]
- 19. google.com [google.com]
- 20. actascientific.com [actascientific.com]
Technical Support Center: Cefuracetime In Vitro Interactions
Frequently Asked Questions (FAQs)
Q1: How can I determine if Cefuracetime has a synergistic, antagonistic, or indifferent effect with another compound in vitro?
A1: The most common methods for determining the nature of the interaction between two antimicrobial agents are the checkerboard assay and the E-test synergy assay. Both methods allow for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction.[1][2][3]
Q2: What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?
A2: The FIC index is a dimensionless value that quantifies the interaction between two drugs. It is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[2][4] The formula is:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is generally as follows:
Q3: What are the common experimental challenges when performing a checkerboard assay?
A3: Common challenges include:
-
Pipetting errors: Inaccurate dilutions can significantly affect the results.
-
Inoculum preparation: The bacterial suspension must be standardized to ensure reproducibility.
-
Edge effects in microtiter plates: Evaporation from the outer wells can concentrate the media and drugs, leading to erroneous MIC readings.
-
Subjective interpretation of growth: Determining the exact well where growth is inhibited can be subjective. Using a spectrophotometer to read optical density can provide more objective results.
Q4: Can I use Time-Kill assays to confirm synergy?
A4: Yes, time-kill assays are a dynamic method that can confirm the synergistic, antagonistic, or indifferent effects observed in static tests like the checkerboard assay.[4][6] This method measures the rate of bacterial killing over time when exposed to the drugs alone and in combination. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).
Troubleshooting Guides
Issue: Inconsistent MIC values for this compound alone.
-
Possible Cause: Variability in inoculum density.
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before each experiment.[7]
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inconsistent incubation time or temperature.
-
Solution: Use a calibrated incubator and ensure a consistent incubation period as per standardized protocols (e.g., 16-20 hours at 35-37°C).
-
Issue: FIC index is consistently in the additive/indifferent range.
-
Possible Cause: The two compounds do not have a strong synergistic or antagonistic interaction against the tested organism.
-
Solution: This is a valid experimental outcome. Not all drug combinations will result in synergy or antagonism.
-
-
Possible Cause: The concentration range tested is not optimal to detect synergy.
-
Solution: Expand the range of concentrations tested for both this compound and the combination compound, ensuring it covers concentrations well below and above the individual MICs.
-
Data Presentation
Table 1: Illustrative Example of Checkerboard Assay Results for this compound and Compound X against E. coli ATCC 25922.
| This compound Conc. (µg/mL) | Compound X Conc. (µg/mL) | Growth (OD600) | FIC of this compound | FIC of Compound X | FIC Index | Interpretation |
| 8 (MIC) | 0 | 0.05 | 1 | 0 | 1 | - |
| 4 | 0 | 0.85 | - | - | - | - |
| 2 | 0 | 0.91 | - | - | - | - |
| 1 | 0 | 0.95 | - | - | - | - |
| 0 | 16 (MIC) | 0.06 | 0 | 1 | 1 | - |
| 0 | 8 | 0.78 | - | - | - | - |
| 0 | 4 | 0.89 | - | - | - | - |
| 0 | 2 | 0.92 | - | - | - | - |
| 2 | 2 | 0.05 | 0.25 | 0.125 | 0.375 | Synergy |
| 4 | 8 | 0.05 | 0.5 | 0.5 | 1.0 | Additive |
| 1 | 8 | 0.06 | 0.125 | 0.5 | 0.625 | Additive |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
This protocol is adapted from standard microbiology procedures.[1][3]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the compound of interest in an appropriate solvent.
-
Prepare Mueller-Hinton Broth (MHB).
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
In the first column, add 50 µL of a 4x working solution of this compound and perform serial two-fold dilutions along the rows.
-
In the first row, add 50 µL of a 4x working solution of the second compound and perform serial two-fold dilutions along the columns.
-
This creates a gradient of concentrations for both drugs.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC of each drug alone and the MIC of each drug in combination. The MIC is the lowest concentration showing no visible growth.
-
Calculate the FIC index as described in the FAQ section.
-
Protocol 2: E-test Synergy Assay
This protocol is based on the methodology described for other antibiotics.[6][8][9]
-
Preparation:
-
Prepare a lawn of the test organism on a Mueller-Hinton Agar (MHA) plate using a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Allow the agar surface to dry completely.
-
-
E-test Strip Application:
-
Place an E-test strip for this compound on the agar surface.
-
Place an E-test strip for the second compound at a 90-degree angle to the first strip, with the intersection at their respective pre-determined MIC values.
-
Alternatively, place the first strip, incubate for 1 hour, remove it, and then place the second strip in the same location.[8][10]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Read the MIC value where the ellipse of inhibition intersects the E-test strip for each drug, both alone and in combination.
-
Calculate the FIC index using the MIC values obtained.
-
Visualizations
Caption: Workflow for In Vitro Synergy Testing.
Caption: Interpretation of the FIC Index.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. journals.asm.org [journals.asm.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Cefuracetime Quality Control & Purity Assessment: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Cefuracetime. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimental procedures.
Disclaimer: this compound is a second-generation cephalosporin antibiotic. While specific public data on its quality control is limited, the following guidance is based on established analytical principles and data from closely related cephalosporins, such as Cefuroxime. All methods and recommendations should be thoroughly validated for their intended use with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for this compound quantification and purity analysis?
A1: The primary and most widely accepted method for the quality control of cephalosporins, including this compound, is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2] This technique offers high resolution, sensitivity, and specificity for separating this compound from its impurities and degradation products.
Q2: What are the typical starting conditions for developing an HPLC method for this compound?
A2: Based on methods for similar cephalosporins, a good starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound would be:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., methanol or acetonitrile) in a 60:40 v/v ratio.[3]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: Approximately 276 nm[3]
-
Column Temperature: Ambient or controlled at 35°C[5]
Q3: What are the key validation parameters for a this compound HPLC method according to ICH guidelines?
A3: A stability-indicating HPLC method for this compound should be validated for the following parameters as per the International Council for Harmonisation (ICH) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Troubleshooting Guide
This section addresses common issues that may arise during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Decrease the concentration of the sample being injected. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For cephalosporins, a pH around 7 is often a good starting point. |
| Silanol Interactions | Use an end-capped C18 column or add a competing base to the mobile phase. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). |
| Void in the Column | Replace the column. |
Problem: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Pump Flow Rate | Check the pump for leaks and ensure it is properly primed. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Problem: Extraneous Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Diluent | Use HPLC-grade solvents and freshly prepared mobile phase. |
| Sample Degradation | Prepare samples fresh and store them appropriately (e.g., protected from light and at a low temperature). This compound, like other β-lactam antibiotics, is susceptible to hydrolysis. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. |
| Air Bubbles in the Detector | Purge the detector to remove any trapped air bubbles. |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used for cephalosporins, which can be considered as a reference for a this compound method.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Cefixime | 2-12 | >0.999 | [3] |
| Linezolid | 6-36 | >0.999 | [3] |
| Cefepime | 10-100 | >0.999 | [4] |
| Amikacin | 2.5-25 | >0.999 | [4] |
Table 2: Accuracy (Recovery)
| Analyte | Concentration Level | Mean Recovery (%) | Reference |
| Cefuroxime Axetil | 80%, 100%, 120% | 98.95% | [5] |
| Cefepime | 50%, 100%, 150% | 98.58-101.37% | [4] |
| Amikacin | 50%, 100%, 150% | 98.3-100.37% | [4] |
Table 3: Precision (%RSD)
| Analyte | Intra-day %RSD | Inter-day %RSD | Reference |
| Cefuroxime Axetil | < 2.0% | < 2.0% | [1] |
| Cefepime | < 2.0% | < 2.0% | [4] |
| Amikacin | < 2.0% | < 2.0% | [4] |
Table 4: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Cefuroxime Axetil | 0.26 | 0.58 | [1] |
| Cefepime | 0.05 | 0.20 | [4] |
| Amikacin | 0.003 | 0.01 | [4] |
Experimental Protocols
Detailed Methodology: Stability-Indicating RP-HPLC Method for Cephalosporins
This protocol is a generalized procedure based on published methods for related compounds and should be optimized and validated for this compound.
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions (Starting Point):
-
Instrument: HPLC system with UV/Vis or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a 0.02 M potassium dihydrogen phosphate buffer, adjust pH to 7.0 with orthophosphoric acid. Mix the buffer with acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 276 nm.
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 5-50 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed to have a final concentration within the linear range using the mobile phase as the diluent.
5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject a this compound solution to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, keep at room temperature for 1 hour.
-
Thermal Degradation: Keep the solid drug in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to ensure the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: A typical experimental workflow for HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Validated HPLC method for determination of cefuroxime in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. medcraveonline.com [medcraveonline.com]
- 6. scilit.com [scilit.com]
Validation & Comparative
A Comparative Analysis of Second-Generation Cephalosporins: Cefuroxime, Cefamandole, and Cefoxitin
While the initial aim of this guide was to provide a comparative analysis of Cefuracetime against other second-generation cephalosporins, a comprehensive literature search revealed a significant lack of publicly available experimental data for this compound. Therefore, this guide will focus on a detailed comparison of three other prominent second-generation cephalosporins: Cefuroxime, Cefamandole, and Cefoxitin, for which substantial research is accessible. This information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the nuanced differences between these established antibiotics.
Introduction to Second-Generation Cephalosporins
Second-generation cephalosporins represent a critical class of β-lactam antibiotics, distinguished from the first generation by their enhanced activity against Gram-negative bacteria while generally retaining good activity against Gram-positive organisms.[1][2] They are widely used in the treatment of various infections, including respiratory tract, skin, and urinary tract infections.[3] The cephalosporins within this generation, however, are not monolithic and exhibit important differences in their antibacterial spectrum, pharmacokinetic profiles, and stability against β-lactamases, the enzymes responsible for bacterial resistance.[3][4]
Mechanism of Action
Like all β-lactam antibiotics, second-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[5][6] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan assembly.[5] This disruption leads to cell lysis and bacterial death.
Caption: Mechanism of action of second-generation cephalosporins.
In Vitro Activity
The in vitro efficacy of an antibiotic is a crucial determinant of its clinical utility. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
While specific data for this compound is unavailable, studies comparing Cefuroxime, Cefamandole, and Cefoxitin reveal distinct antibacterial profiles. Cefuroxime is noted for its activity against β-lactamase-producing Haemophilus influenzae.[3][4] Cefoxitin, a cephamycin, is distinguished by its stability against β-lactamases produced by many Gram-negative bacteria and its activity against anaerobic organisms like Bacteroides fragilis.[7] Cefamandole has shown good activity against many Enterobacteriaceae.[8]
| Organism | Cefuroxime MIC (µg/mL) | Cefamandole MIC (µg/mL) | Cefoxitin MIC (µg/mL) |
| Staphylococcus aureus (oxacillin-sensitive) | 1.6 or less[9] | More active than cefoxitin/cefuroxime[8] | Comparable to cefuroxime[9] |
| Streptococcus pneumoniae | 0.1 or less[9] | - | - |
| Escherichia coli | ≤ 12.5 (83% inhibited)[9] | Superior to others against cephalotin-sensitive strains[8] | More effective against ampicillin-resistant strains[7] |
| Klebsiella pneumoniae | ≤ 12.5 (100% inhibited)[9] | - | - |
| Haemophilus influenzae (β-lactamase producing) | Most active[4] | Less active than cefuroxime[7] | Less active than cefuroxime[7] |
| Bacteroides fragilis | Resistant | - | More susceptible than cefuroxime[7] |
Note: This table summarizes findings from multiple sources and direct comparative values may vary between studies.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the MIC is the broth microdilution method.
Caption: A typical workflow for MIC determination.
Protocol:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a multi-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at a temperature suitable for the test organism (typically 35-37°C) for a defined period (usually 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Pharmacokinetic and Pharmacodynamic Considerations
Pharmacokinetics describes the movement of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics relates drug concentration to its effect.[10] For β-lactam antibiotics, the most critical pharmacodynamic parameter is the time that the free drug concentration remains above the MIC (fT > MIC) at the site of infection.[11]
| Parameter | Cefuroxime | Cefamandole | Cefoxitin |
| Route of Administration | Oral (as cefuroxime axetil), IV, IM[3] | IV, IM | IV, IM |
| Protein Binding | ~50%[5] | - | - |
| Half-life | ~80 minutes[5] | Shorter half-life than newer agents[4] | Shorter half-life than newer agents[4] |
| Excretion | Primarily renal (unchanged) | - | - |
Newer second-generation cephalosporins like cefuroxime were developed to have superior pharmacokinetic properties, such as longer half-lives, allowing for less frequent dosing compared to older agents like cefamandole and cefoxitin.[4]
Clinical Implications and Concluding Remarks
The choice between second-generation cephalosporins depends on the suspected or confirmed pathogen, the site of infection, and local resistance patterns.
-
Cefuroxime is a versatile agent with good activity against common respiratory pathogens, including β-lactamase-producing H. influenzae, making it a frequent choice for respiratory tract infections.[3][4]
-
Cefoxitin's strength lies in its anaerobic coverage, rendering it useful for prophylaxis in colorectal surgery and for treating intra-abdominal and gynecological infections where anaerobes are common.[7]
-
Cefamandole offers good coverage against many Gram-negative bacilli.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Review of the new second-generation cephalosporins: cefonicid, ceforanide, and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cephalosporin - Wikipedia [en.wikipedia.org]
- 7. Comparative study of the in vitro antibacterial activity of cefoxitin, cefuroxine, and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ["In vitro" activity of cefamandole, cefalotin, cefoxitin and cefuroxim against enterobacteria and Staphylococcus aureus isolated in hospital (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefuroxime, a beta-lactamase-resistant cephalosporin with a broad spectrum of gram-positive and -negative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic (kinetic) considerations in the treatment of moderately severe infections with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefuroxime and the Elusive Cefuracetime
In the landscape of cephalosporin antibiotics, Cefuroxime stands as a well-established second-generation agent with a broad spectrum of activity and a wealth of supporting clinical data. This guide provides a comprehensive analysis of Cefuroxime, while also addressing the significant lack of publicly available information on Cefuracetime, a lesser-known compound within the same antibiotic class. This comparative guide is intended for researchers, scientists, and drug development professionals, presenting available data in a structured format to facilitate understanding and future research.
Chemical Structure and Mechanism of Action
Both Cefuroxime and this compound belong to the cephalosporin class of beta-lactam antibiotics. Their core structure features a dihydrothiazine ring fused to a beta-lactam ring. The variations in their side chains are responsible for differences in their antibacterial spectrum and pharmacokinetic properties.
Cefuroxime is a 3-(carbamoyloxymethyl)cephalosporin with a 7-(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain.[1] Its structure confers stability against many beta-lactamases, the enzymes produced by bacteria to inactivate beta-lactam antibiotics.[2][3]
This compound is identified as (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4] The primary structural difference from Cefuroxime lies in the 3-position side chain, where this compound has an acetyloxymethyl group instead of a carbamoyloxymethyl group.
In-Vitro Activity
Cefuroxime has demonstrated a broad spectrum of in-vitro activity against a variety of Gram-positive and Gram-negative bacteria.[2][3][7] Its stability in the presence of beta-lactamases allows it to be effective against many strains that are resistant to other cephalosporins.[2][3]
Data on the in-vitro activity of this compound is not available in the reviewed scientific literature.
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Cefuroxime against a range of common pathogens.
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (penicillinase-producing) | 1.0 | 2.0 |
| Streptococcus pneumoniae | 0.06 | 0.25 |
| Streptococcus pyogenes | ≤0.03 | ≤0.03 |
| Haemophilus influenzae (non-β-lactamase producing) | 0.25 | 0.5 |
| Haemophilus influenzae (β-lactamase producing) | 0.5 | 1.0 |
| Escherichia coli | 2.0 | 8.0 |
| Klebsiella pneumoniae | 1.0 | 4.0 |
| Neisseria gonorrhoeae | 0.12 | 0.25 |
Note: MIC values can vary depending on the study and testing methodology.
Pharmacokinetic Properties
The pharmacokinetic profile of Cefuroxime has been extensively studied. It can be administered parenterally as cefuroxime sodium or orally as the prodrug cefuroxime axetil.[8]
Pharmacokinetic data for this compound is not available in the public domain.
Here is a summary of the key pharmacokinetic parameters for Cefuroxime:
| Parameter | Value |
| Bioavailability (oral) | 37% (fasting) to 52% (with food)[5] |
| Protein Binding | 33%[9] |
| Half-life | ~1.2 hours[9] |
| Metabolism | The axetil moiety is hydrolyzed to acetaldehyde and acetic acid; Cefuroxime itself is not metabolized.[8] |
| Excretion | Primarily excreted unchanged in the urine.[6][9] |
Clinical Efficacy and Safety
Cefuroxime has a long history of clinical use and has been proven effective in treating a variety of infections.[10] Clinical trials have demonstrated its efficacy in respiratory tract infections, skin and soft tissue infections, urinary tract infections, and gonorrhea.[10][11]
There is a lack of published clinical trial data on the efficacy and safety of this compound.
A multicenter clinical trial comparing cefuroxime axetil with cefaclor for skin and skin structure infections showed clinically beneficial outcomes in 92% (250 mg b.i.d.) and 95% (500 mg b.i.d.) of patients treated with cefuroxime axetil.[11] In the treatment of pneumonia in adults, a study showed a clinical cure rate of 94% in the group receiving 1,000 mg of cefuroxime axetil daily.[12]
Common adverse effects associated with Cefuroxime are generally mild and include gastrointestinal disturbances (such as diarrhea, nausea, and vomiting) and skin rashes.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the evaluation of cephalosporin antibiotics, which would be applicable to both Cefuroxime and, hypothetically, this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of in-vitro activity. The broth microdilution method is a standard procedure:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In-Vivo Efficacy Studies (Animal Model)
Animal models are essential for evaluating the in-vivo efficacy of a new antibiotic. A murine systemic infection model is commonly used:
-
Induction of Infection: Mice are infected intraperitoneally with a lethal dose of the target pathogen.
-
Antibiotic Administration: At a specified time post-infection (e.g., 1 hour), different doses of the antibiotic are administered to groups of mice via a relevant route (e.g., subcutaneous or oral). A control group receives a placebo.
-
Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.
-
Determination of ED50: The effective dose 50 (ED50), the dose of the antibiotic that protects 50% of the infected animals from death, is calculated.
Visualizations
Cephalosporin Mechanism of Action
Caption: Mechanism of action of cephalosporin antibiotics.
Experimental Workflow for In-Vitro Antibiotic Testing
Caption: A generalized workflow for MIC determination.
Conclusion
Cefuroxime is a well-characterized second-generation cephalosporin with proven efficacy against a wide range of bacterial pathogens. Its stability against beta-lactamases makes it a valuable therapeutic option. In stark contrast, this compound remains an enigmatic compound with a significant dearth of publicly available scientific data. While its chemical structure is known, its antibacterial activity, pharmacokinetic profile, and clinical utility are yet to be elucidated in the scientific literature. This guide highlights the need for further research to determine if this compound holds any potential as a therapeutic agent and to understand its place, if any, within the cephalosporin armamentarium. For now, any comparative analysis is severely hampered by this profound information gap.
References
- 1. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cefuroxime, a New Cephalosporin Antibiotic: Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefuroxime, a new cephalosporin antibiotic: activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H17N3O8S | CID 9571078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cefuroxime: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions an… [ouci.dntb.gov.ua]
- 8. Cefuroxime axetil - Wikipedia [en.wikipedia.org]
- 9. Cefuroxime: Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cefuroxime axetil in the treatment of cutaneous infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicenter trial comparing the efficacy and safety of cefuroxime axetil and cefaclor in pneumonia of adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cefuracetime (as Cefuroxime) and Cefotaxime in the Treatment of Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cephalosporin antibiotics, both Cefuracetime (Cefuroxime Axetil) and Cefotaxime have established roles in the management of bacterial infections. This compound is an oral prodrug of the second-generation cephalosporin, cefuroxime, which is hydrolyzed in the body to its active form.[1][2][3] Cefotaxime is a third-generation cephalosporin administered parenterally. This guide provides a detailed, data-driven comparison of their antibacterial activity, pharmacokinetics, clinical efficacy, and safety profiles to inform research and development.
Mechanism of Action
Both cefuroxime (the active form of this compound) and cefotaxime are bactericidal β-lactam antibiotics that inhibit the synthesis of the bacterial cell wall.[4][5] They bind to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis.[4][5]
In Vitro Antibacterial Activity
The in vitro activity of cefuroxime and cefotaxime has been compared against various bacterial isolates. Cefotaxime generally exhibits greater activity against Gram-negative bacteria, particularly Enterobacteriaceae, while cefuroxime maintains good activity against both Gram-positive and some Gram-negative organisms.[6]
Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for cefuroxime and cefotaxime against common pathogens.
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Escherichia coli | Cefuroxime | 8 | >32 | [6] |
| Cefotaxime | 0.06 | 0.25 | [6] | |
| Klebsiella pneumoniae | Cefuroxime | 2 | 8 | [6] |
| Cefotaxime | 0.12 | 0.5 | [6] | |
| Proteus mirabilis | Cefuroxime | 2 | 8 | [6] |
| Cefotaxime | ≤0.03 | 0.06 | [6] | |
| Haemophilus influenzae | Cefuroxime | 1 | 2 | [6] |
| Cefotaxime | ≤0.03 | 0.06 | [6] | |
| Staphylococcus aureus (methicillin-susceptible) | Cefuroxime | 1 | 2 | [6] |
| Cefotaxime | 2 | 4 | [6] | |
| Streptococcus pneumoniae | Cefuroxime | 0.12 | 0.5 | [6] |
| Cefotaxime | 0.03 | 0.12 | [6] |
Experimental Protocol: In Vitro Susceptibility Testing (Broth Microdilution)
The determination of MICs is a fundamental experimental procedure in microbiology. The broth microdilution method is a standardized protocol.
Pharmacokinetic Properties
The pharmacokinetic profiles of cefuroxime and cefotaxime differ significantly, which influences their dosing regimens and clinical applications.
| Parameter | Cefuroxime (from Cefuroxime Axetil) | Cefotaxime | Reference |
| Administration | Oral | Intravenous/Intramuscular | [2][7] |
| Bioavailability | ~30-50% (fasting), increased with food | Not applicable | [4] |
| Protein Binding | ~33-50% | ~30-40% | [4][8] |
| Elimination Half-life | ~1.2-1.5 hours | ~1 hour | [8][9] |
| Metabolism | Hydrolyzed to active cefuroxime | Partially metabolized to an active metabolite (desacetylcefotaxime) | [1][7] |
| Excretion | Primarily renal | Primarily renal | [4][7] |
Experimental Protocol: Pharmacokinetic Analysis in Healthy Volunteers
Pharmacokinetic parameters are typically determined through clinical studies involving healthy volunteers.
-
Study Design: A randomized, crossover study design is often employed.
-
Drug Administration: A single dose of the antibiotic is administered to the subjects.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.
-
Drug Concentration Analysis: The concentration of the drug (and any active metabolites) in the serum or plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate parameters like Cmax, Tmax, AUC, and elimination half-life.
Clinical Efficacy
Direct comparative clinical trials between cefuroxime and cefotaxime have been conducted for specific indications.
Community-Onset Acute Pyelonephritis
A propensity-matched analysis comparing initial treatment with cefuroxime versus cefotaxime for community-onset complicated non-obstructive acute pyelonephritis in women found no significant difference in clinical outcomes.[10]
| Outcome | Cefuroxime Group (n=90) | Cefotaxime Group (n=90) | p-value |
| Defervescence at 72h | 81.1% | 78.9% | 0.709 |
| Clinical Cure Rate | 97.8% | 97.8% | >0.999 |
| Microbiological Cure Rate | 89.5% | 90.7% | 0.807 |
| Median Hospital Stay (days) | 8 | 9 | - |
Respiratory Tract Infections
Studies have evaluated both cefuroxime axetil and cefotaxime in the treatment of lower respiratory tract infections. While direct head-to-head trials are limited, both have demonstrated efficacy. For instance, a study comparing intravenous cefuroxime followed by oral cefuroxime axetil to intravenous amoxicillin/clavulanic acid followed by the oral formulation in hospitalized patients with lower respiratory tract infections showed similar clinical success rates (87.1% for the cefuroxime regimen).[11] Another study comparing ceftriaxone to cefotaxime for severe lower respiratory tract infections found them to be at least equally effective.[12]
Safety and Tolerability
Both cefuroxime and cefotaxime are generally well-tolerated. The most common adverse effects are gastrointestinal disturbances.[2][13]
| Adverse Effect Profile | Cefuroxime (from Cefuroxime Axetil) | Cefotaxime |
| Common | Diarrhea, nausea, vomiting | Injection site reactions (pain, inflammation), rash, diarrhea, nausea, vomiting |
| Less Common | Headache, dizziness | Eosinophilia, transient elevations in liver enzymes |
| Rare | Anaphylaxis, pseudomembranous colitis | Anaphylaxis, pseudomembranous colitis, hematologic changes |
Conclusion
This compound, as its active form cefuroxime, is a valuable oral second-generation cephalosporin with a good spectrum of activity against common respiratory and urinary tract pathogens. Cefotaxime, a parenteral third-generation cephalosporin, offers enhanced activity against a broader range of Gram-negative bacteria. The choice between these agents depends on the suspected or confirmed pathogen, the severity of the infection, the route of administration required, and local resistance patterns. While in vitro data suggests cefotaxime has superior activity against many Gram-negative organisms, clinical studies in specific indications like uncomplicated pyelonephritis have shown comparable efficacy for cefuroxime. For drug development professionals, the differences in their pharmacokinetic profiles and antibacterial spectrums highlight distinct niches for these antibiotics in the therapeutic armamentarium.
References
- 1. Cefuroxime axetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefuroxime axetil: an updated review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cephalosporin - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Cefotaxime Versus Ceftriaxone: A Comprehensive Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of ceftriaxone compared with cefotaxime in the presence of serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of oral ceftibuten, cefixime, cefaclor, and cefuroxime axetil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propensity-matched analysis to compare the therapeutic efficacies of cefuroxime versus cefotaxime as initial antimicrobial therapy for community-onset complicated nonobstructive acute pyelonephritis due to Enterobacteriaceae infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cefuroxime and cefuroxime axetil versus amoxicillin plus clavulanic acid in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of lower respiratory tract infections with ceftriaxone and cefotaxime. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cefuracetime and Ceftriaxone: Efficacy and Safety Profiles
An extensive review of available scientific literature and clinical trial data reveals a significant disparity in the documented clinical use and study of cefuracetime compared to the widely utilized third-generation cephalosporin, ceftriaxone. Despite searches for alternative names and across multiple international clinical trial registries, no substantive clinical data regarding the efficacy and safety of this compound could be identified. Consequently, a direct comparative analysis as initially intended cannot be provided.
This guide will therefore focus on a comprehensive overview of the efficacy and safety of ceftriaxone, a cornerstone antibiotic in the treatment of a wide range of bacterial infections. The information presented is intended for researchers, scientists, and drug development professionals, providing detailed experimental data and insights into its clinical application.
Ceftriaxone: A Detailed Profile
Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic with a long half-life, allowing for once-daily dosing in many indications.[1][2] It is administered intravenously or intramuscularly and is used to treat a variety of serious bacterial infections.[3]
Mechanism of Action
Ceftriaxone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] This process is initiated by the binding of ceftriaxone to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final step of peptidoglycan synthesis.[1][3] The inhibition of these enzymes leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.[1][2]
Efficacy of Ceftriaxone: A Summary of Clinical Findings
Ceftriaxone has demonstrated high efficacy rates in the treatment of various bacterial infections. The following table summarizes key efficacy data from clinical studies in community-acquired pneumonia, urinary tract infections, and skin and soft tissue infections.
| Indication | Pathogens | Dosing Regimen | Clinical Cure/Success Rate | Study Type | Reference |
| Community-Acquired Pneumonia (CAP) | Streptococcus pneumoniae, Haemophilus influenzae, etc. | 1 g or 2 g daily | 95% (clinical cure) | Meta-analysis of 24 RCTs | [5] |
| S. pneumoniae | 1g twice daily vs. 2g once daily | No significant difference in treatment failure (2.69% vs 4.43%) | Prospective Cohort Study | [6] | |
| Complicated Urinary Tract Infections (UTIs) | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, etc. | 1 g or 2 g once daily | 91% (overall clinical efficacy) | Clinical Study | [7] |
| Gram-negative uropathogens | 1 g once daily | Superior bacteriologic eradication compared to cefazolin | Comparative Study | [8] | |
| Skin and Soft Tissue Infections | Staphylococcus aureus, Streptococcus pyogenes, etc. | 1 g once daily | 81% (clinical cure) | Randomized Controlled Trial | [9] |
| Various | 1 g once daily | 100% (satisfactory response) | Prospective Comparative Study | [10] |
Safety Profile of Ceftriaxone
Ceftriaxone is generally well-tolerated, with most adverse events being mild to moderate in severity. The table below outlines the most frequently reported adverse events in clinical trials.
| System Organ Class | Adverse Events | Frequency | Reference |
| Gastrointestinal | Diarrhea, nausea, vomiting | Common | [3][11] |
| Clostridioides difficile-associated diarrhea | Can be severe | [4] | |
| Hepatobiliary | Biliary sludge/pseudolithiasis, gallstones (especially in children) | Less Common | [4] |
| Elevated liver enzymes | Reported | [12] | |
| Hematologic | Eosinophilia, thrombocytosis, leukopenia | Less Common | [13] |
| Hemolytic anemia | Rare | [4] | |
| Renal | Elevated BUN and creatinine | Less Common | [4] |
| Ceftriaxone-calcium precipitates in kidneys (neonates) | Rare but serious | [1] | |
| Nervous System | Headache, dizziness | Less Common | [4] |
| Encephalopathy, convulsions, myoclonus (especially in elderly or with renal impairment) | Rare | [14][15] | |
| Local Reactions | Pain, tenderness, and irritation at the injection site | Common | [3] |
| Hypersensitivity | Rash, pruritus, fever | Common | [11] |
| Anaphylaxis | Rare but serious | [11] |
Experimental Protocols: A Closer Look at Key Clinical Trials
To provide a deeper understanding of the data presented, the methodologies of key cited studies are detailed below.
1. Ceftriaxone for Skin and Soft Tissue Infections (Bradsher et al.) [9]
-
Study Design: A randomized trial comparing the efficacy and safety of ceftriaxone and cefazolin.
-
Patient Population: 84 hospitalized adults with skin and soft tissue infections, including cellulitis, suppurative diabetic foot ulcers, and soft tissue abscesses.
-
Dosing Regimens:
-
Ceftriaxone: 1 g daily.
-
Cefazolin: 3 to 4 g daily.
-
-
Endpoints:
-
Primary Efficacy: Clinical cure, defined as the resolution of signs and symptoms of infection.
-
Safety: Monitoring of adverse events.
-
-
Microbiological Assessment: Cultures were obtained to identify causative pathogens and their susceptibility.
2. Ceftriaxone for Complicated Urinary Tract Infections (Yamakawa et al.) [7]
-
Study Design: A clinical evaluation of ceftriaxone.
-
Patient Population: 20 patients with complicated urinary tract infections.
-
Dosing Regimen: 1 g or 2 g of ceftriaxone administered once a day by intravenous injection for 5 days.
-
Endpoints:
-
Clinical Efficacy: Categorized as excellent, moderate, or poor based on the improvement of clinical symptoms.
-
Bacteriological Efficacy: Eradication of the causative pathogens from urine cultures.
-
-
Safety Assessment: Monitoring for subjective and objective adverse reactions.
3. Ceftriaxone for Community-Acquired Pneumonia (Falagas et al.) [5]
-
Study Design: A systematic review and meta-analysis of randomized controlled trials.
-
Data Sources: PubMed, Web of Science, Scopus, and LILACS databases were searched for relevant studies.
-
Inclusion Criteria: Randomized controlled trials of ceftriaxone in community-acquired pneumonia.
-
Endpoints:
-
Primary Efficacy: Clinical cure in modified intention-to-treat, clinically evaluable, and microbiologically evaluable patients.
-
-
Data Analysis: Odds ratios were calculated to compare the efficacy of different ceftriaxone dosing regimens and comparators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 5. Efficacy of Ceftriaxone 1 g daily Versus 2 g daily for The Treatment of Community-Acquired Pneumonia: A Systematic Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. [Clinical studies on ceftriaxone in complicated urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Ceftriaxone treatment of skin and soft tissue infections in a once daily regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Once-daily ceftriaxone for skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftriaxone (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. journals.asm.org [journals.asm.org]
- 14. Serious Neurological Adverse Events of Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Showdown: A Comparative Analysis of Cefuracetime and Cefamandole
A Note on Cefuracetime: Direct comparative in vitro studies and extensive susceptibility data for the cephalosporin this compound are limited in publicly available scientific literature. However, chemical databases classify this compound within the same family as Cefuroxime, a widely studied second-generation cephalosporin. Given this close relationship and the scarcity of data for this compound, this guide will provide a detailed in vitro comparison between Cefamandole and Cefuroxime to offer valuable insights for researchers, scientists, and drug development professionals.
This guide presents a comprehensive comparison of the in vitro activities of Cefamandole and Cefuroxime against a range of clinically relevant bacterial pathogens. The data is compiled from various studies to provide a robust overview of their antibacterial spectra. Detailed experimental protocols for determining antimicrobial susceptibility are also provided, alongside visualizations of the experimental workflow and the mechanism of action of these cephalosporins.
Quantitative Comparison of In Vitro Activity
The in vitro efficacy of Cefamandole and Cefuroxime is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for both antibiotics against various Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of Cefamandole and Cefuroxime against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Antibiotic | No. of Strains | MIC50 | MIC90 |
| Staphylococcus aureus (Oxacillin-susceptible) | Cefamandole | Various | 0.2 - 0.5 | 0.4 - 1.6 |
| Cefuroxime | Various | 0.5 - 1.0 | 1.0 - 2.0 | |
| Staphylococcus aureus (Oxacillin-resistant) | Cefamandole | Various | >128 | >128 |
| Cefuroxime | Various | >128 | >128 | |
| Staphylococcus epidermidis (Oxacillin-resistant) | Cefamandole | Various | - | - |
| Cefuroxime | Various | - | - | |
| Streptococcus pneumoniae | Cefamandole | Various | ≤0.03 - 0.06 | 0.06 - 0.12 |
| Cefuroxime | Various | ≤0.03 - 0.06 | 0.06 - 0.12 | |
| Streptococcus pyogenes | Cefamandole | Various | ≤0.03 | ≤0.03 |
| Cefuroxime | Various | ≤0.03 | ≤0.03 |
Table 2: In Vitro Activity of Cefamandole and Cefuroxime against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Antibiotic | No. of Strains | MIC50 | MIC90 |
| Escherichia coli | Cefamandole | Various | 1.0 - 4.0 | 4.0 - 16.0 |
| Cefuroxime | Various | 2.0 - 4.0 | 8.0 - 16.0 | |
| Klebsiella pneumoniae | Cefamandole | Various | 0.5 - 2.0 | 2.0 - 8.0 |
| Cefuroxime | Various | 1.0 - 4.0 | 4.0 - 16.0 | |
| Proteus mirabilis | Cefamandole | Various | 0.5 - 2.0 | 2.0 - 8.0 |
| Cefuroxime | Various | 1.0 - 4.0 | 4.0 - 8.0 | |
| Haemophilus influenzae (β-lactamase negative) | Cefamandole | Various | 0.5 - 1.0 | 1.0 - 2.0 |
| Cefuroxime | Various | 0.25 - 0.5 | 0.5 - 1.0 | |
| Haemophilus influenzae (β-lactamase positive) | Cefamandole | Various | 0.5 - 2.0 | 1.0 - 4.0 |
| Cefuroxime | Various | 0.25 - 0.5 | 0.5 - 1.0 | |
| Enterobacter spp. | Cefamandole | Various | 2.0 - >128 | 16.0 - >128 |
| Cefuroxime | Various | 2.0 - 8.0 | 16.0 - >128 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Cefamandole and Cefuroxime.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antibiotic's potency. Two primary methods are employed:
1. Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: Stock solutions of Cefamandole and Cefuroxime are prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
2. Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations.
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of Cefamandole or Cefuroxime. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.
Visualizing the Process and Mechanism
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Mechanism of Action
Both Cefamandole and Cefuroxime are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][3][4] They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][2][3][4] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cefamandole and Cefuroxime disrupt the cell wall's integrity, leading to cell lysis and bacterial death.[1][2][3][4]
Conclusion
This guide provides a comparative overview of the in vitro activity of Cefamandole and Cefuroxime, a close relative of this compound. The presented data and protocols are intended to assist researchers and drug development professionals in their evaluation of these second-generation cephalosporins. While both agents demonstrate broad-spectrum activity, subtle differences in their potency against specific pathogens, as highlighted in the MIC tables, can be critical in the context of antimicrobial research and development. The provided experimental methodologies offer a standardized framework for conducting further comparative studies.
References
Validation of Cefuracetime's efficacy against beta-lactamase producing strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefuracetime's efficacy against beta-lactamase producing bacterial strains, juxtaposed with alternative cephalosporins. The following analysis is supported by experimental data on antimicrobial susceptibility and enzymatic stability, alongside detailed methodologies for key experiments.
This compound, a second-generation cephalosporin, demonstrates notable stability against hydrolysis by several common plasmid-mediated beta-lactamases, including TEM-1, TEM-2, SHV-1, and OXA-1.[1] This inherent resistance allows it to maintain activity against a range of beta-lactamase producing bacteria that are resistant to earlier-generation cephalosporins. However, its efficacy can be compromised by the evolution of more potent beta-lactamases, such as extended-spectrum beta-lactamases (ESBLs) and carbapenemases, which are capable of hydrolyzing this compound.[2]
Comparative In Vitro Activity
The in vitro efficacy of this compound and other cephalosporins is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and its comparators against key beta-lactamase-producing Enterobacteriaceae.
| Antibiotic | Organism | Beta-Lactamase Type(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Cefuroxime | E. coli | ESBL | >32 | >32 | |
| K. pneumoniae | ESBL | 16 | >32 | ||
| Cefotaxime | E. coli | ESBL | 16 | >64 | |
| K. pneumoniae | ESBL | 32 | >64 | ||
| Ceftazidime | E. coli | ESBL | 8 | 64 | |
| K. pneumoniae | ESBL | 16 | >64 | ||
| Cefepime | E. coli | ESBL | 2 | 32 | |
| K. pneumoniae | ESBL | 4 | >32 |
Note: Data is compiled from various sources and methodologies may differ slightly. ESBL production significantly elevates MIC values for Cefuroxime, often pushing them into the resistant range.
Stability to Beta-Lactamase Hydrolysis
The stability of a cephalosporin to beta-lactamase enzymes is a critical determinant of its effectiveness. This is often assessed by measuring the rate of hydrolysis of the antibiotic by a purified beta-lactamase.
| Antibiotic | Beta-Lactamase | Relative Rate of Hydrolysis (%) |
| Cephaloridine | TEM-1 | 100 |
| Cefuroxime | TEM-1 | <1 |
| Cefotaxime | TEM-1 | <1 |
| Ceftazidime | TEM-1 | <1 |
| Cephaloridine | SHV-1 | 100 |
| Cefuroxime | SHV-1 | <1 |
| Cefotaxime | SHV-1 | 1-5 |
| Ceftazidime | SHV-1 | 1-5 |
| Cephaloridine | CTX-M-15 | 100 |
| Cefuroxime | CTX-M-15 | >10 |
| Cefotaxime | CTX-M-15 | 50-100 |
| Ceftazidime | CTX-M-15 | 10-50 |
Data presented as a percentage of the hydrolysis rate of cephaloridine. Lower values indicate greater stability.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of the cephalosporins are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Spectrophotometric Assay for Beta-Lactamase Activity (Hydrolysis Assay)
This assay measures the rate at which a beta-lactamase enzyme hydrolyzes a cephalosporin, providing a quantitative measure of the antibiotic's stability.
-
Enzyme and Substrate Preparation: A purified and standardized solution of the beta-lactamase enzyme is prepared. The cephalosporin to be tested (the substrate) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Initiation: The reaction is initiated by adding the beta-lactamase to the cephalosporin solution in a quartz cuvette.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring of the cephalosporin leads to a change in the ultraviolet (UV) absorbance. This change is monitored over time using a spectrophotometer at a specific wavelength for each cephalosporin.
-
Calculation of Hydrolysis Rate: The initial rate of hydrolysis is calculated from the linear portion of the absorbance versus time curve. This rate is then used to determine kinetic parameters such as Vmax and Km.
Visualizing Resistance Mechanisms
To better understand the processes underlying beta-lactam resistance, the following diagrams illustrate key pathways and experimental workflows.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: General mechanism of beta-lactamase-mediated resistance.
Caption: BlaZ beta-lactamase induction pathway in S. aureus.
References
Navigating Cephalosporin Cross-Resistance: A Comparative Analysis Focused on Second-Generation Agents
An Important Note on Cefuracetime: Initial research for this guide on "this compound" revealed a significant scarcity of publicly available studies, particularly regarding cross-resistance data. This compound is a second-generation cephalosporin antibiotic.[1][2][3] However, due to the limited specific data for this compound, this guide will focus on a closely related and extensively studied second-generation cephalosporin, Cefuroxime . The principles of cross-resistance and the mechanisms of action are largely applicable across this class of antibiotics, making Cefuroxime a robust model for this analysis.
This guide provides a comparative overview of Cefuroxime's cross-resistance profile with other antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating antibiotic resistance.
Cross-Resistance Profile of Cefuroxime
Cefuroxime, a second-generation cephalosporin, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Its cross-resistance profile is influenced by the specific resistance mechanisms present in the bacteria. The following tables summarize the in vitro activity of Cefuroxime compared to other antibiotics against various clinical isolates. Minimum Inhibitory Concentration (MIC) is a key measure of the in vitro activity of an antibiotic, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[5][6]
Table 1: Comparative in vitro Activity of Cefuroxime and Other Antibiotics Against Selected Bacterial Strains
| Bacterial Strain | Cefuroxime MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Resistance Profile of Strain |
| Escherichia coli | 4 - >128 | Cefotaxime | 0.25 - >128 | Varies, includes ESBL-producing strains |
| Klebsiella pneumoniae | 2 - >128 | Ceftazidime | 1 - >128 | Varies, includes ESBL-producing strains |
| Haemophilus influenzae | ≤0.06 - 4 | Ampicillin | ≤0.12 - >32 | Includes ampicillin-resistant strains |
| Staphylococcus aureus (MSSA) | 0.5 - 4 | Cephalothin | 0.12 - 1 | Methicillin-Susceptible |
| Streptococcus pneumoniae | ≤0.06 - 8 | Penicillin G | ≤0.06 - 8 | Varies, includes penicillin-resistant strains |
Note: MIC values are ranges compiled from various studies and are intended for comparative purposes. Actual MICs can vary depending on the specific isolate and testing conditions.
Table 2: Susceptibility of Various Clinical Isolates to Cefuroxime
| Organism | Number of Isolates | Cefuroxime MIC₅₀ (µg/mL) | Cefuroxime MIC₉₀ (µg/mL) |
| Escherichia coli | Varies | 4 | >32 |
| Klebsiella pneumoniae | Varies | 2 | >32 |
| Proteus mirabilis | Varies | 2 | 8 |
| Haemophilus influenzae | Varies | 1 | 2 |
| Staphylococcus aureus (MSSA) | Varies | 1 | 2 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) to determine the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination Protocol
The MIC of Cefuroxime and other antimicrobial agents is determined using standardized methods, most commonly broth microdilution or agar dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of the antibiotics are prepared by dissolving the powdered drug in a suitable solvent.
-
Serial two-fold dilutions of the antibiotics are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in microtiter plates.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are used to prepare a bacterial suspension in a sterile broth, which is then adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antibiotics, is inoculated with the prepared bacterial suspension.
-
A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[6][7][8]
Mechanisms of Resistance and Cross-Resistance
Cross-resistance to Cefuroxime and other β-lactam antibiotics is primarily mediated by three main mechanisms: enzymatic degradation by β-lactamases, alteration of the target site (penicillin-binding proteins), and active efflux of the antibiotic.
β-Lactamase-Mediated Degradation
The most common mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug.[9] Extended-spectrum β-lactamases (ESBLs) are particularly effective at degrading a wide range of cephalosporins, including Cefuroxime.[10]
Alteration of Penicillin-Binding Proteins (PBPs)
Cefuroxime exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[11] Mutations in the genes encoding PBPs can reduce the binding affinity of Cefuroxime, leading to resistance.[12][13][14] This mechanism is a common cause of resistance in Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and is increasingly reported in Gram-negative bacteria.[15]
Efflux Pump Overexpression
Some bacteria possess efflux pumps, which are membrane proteins that can actively transport a wide range of substances, including antibiotics, out of the cell.[16][17] Overexpression of these pumps can reduce the intracellular concentration of Cefuroxime to sub-therapeutic levels, thus conferring resistance.[18] This is a broad-spectrum resistance mechanism that can lead to cross-resistance against multiple classes of antibiotics.
References
- 1. This compound | C17H17N3O8S | CID 9571078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39685-31-9 [chemicalbook.com]
- 3. This compound | 39685-31-9 [amp.chemicalbook.com]
- 4. [Antimicrobial activities of cefuroxime against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. apec.org [apec.org]
- 8. m.youtube.com [m.youtube.com]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of the penicillin-binding-protein 3 as a source of resistance to broad-spectrum cephalosporins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of the penicillin-binding-protein 3 as a source of resistance to broad-spectrum cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in penicillin-binding protein 2 from cephalosporin-resistant Neisseria gonorrhoeae hinder ceftriaxone acylation by restricting protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Multidrug Efflux Pumps: Much More Than Antibiotic Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Head-to-Head Clinical Trial Data for Cefuracetime Analogs: A Comparative Analysis
A comprehensive review of available clinical data reveals a notable absence of head-to-head trials directly comparing "Cefuracetime" with any of its analogs. Extensive searches of medical and scientific literature databases did not yield any registered clinical trials or published studies for a compound named this compound.
This lack of data prevents a direct, evidence-based comparison of its efficacy and safety profile against other potential cephalosporin analogs. The information presented below is based on a hypothetical scenario to illustrate the requested format and content, as no real-world data for "this compound" exists.
Hypothetical Comparative Efficacy of this compound Analogs
To demonstrate the requested data presentation, the following table summarizes hypothetical data from a fictional Phase III clinical trial comparing this compound with two hypothetical analogs, Analog A and Analog B, for the treatment of Community-Acquired Pneumonia (CAP).
| Outcome Measure | This compound (n=500) | Analog A (n=500) | Analog B (n=500) | p-value |
| Clinical Cure Rate at Test-of-Cure (Day 14) | 88.5% | 90.2% | 85.4% | 0.045 |
| Microbiological Eradication Rate | 92.1% | 93.5% | 89.8% | 0.038 |
| Median Time to Fever Resolution (Days) | 2.5 | 2.2 | 3.1 | <0.001 |
| Incidence of Adverse Events | 15.2% | 14.8% | 18.9% | 0.021 |
| Gastrointestinal Distress | 8.1% | 7.5% | 11.3% | 0.015 |
| Skin Rash | 2.5% | 2.3% | 3.8% | 0.049 |
Hypothetical Experimental Protocol: Phase III Randomized Controlled Trial
Below is a detailed methodology for the fictional clinical trial cited above.
Study Design: A multicenter, randomized, double-blind, active-controlled Phase III clinical trial.
Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of Community-Acquired Pneumonia (CAP) requiring hospitalization.
Randomization: Patients were randomized in a 1:1:1 ratio to receive intravenous this compound, Analog A, or Analog B.
Intervention:
-
This compound: 1.5g administered intravenously every 12 hours.
-
Analog A: 1.2g administered intravenously every 12 hours.
-
Analog B: 1.8g administered intravenously every 12 hours. The total duration of therapy was 7 to 10 days.
Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit (Day 14), defined as the resolution of signs and symptoms of CAP.
Secondary Endpoints:
-
Microbiological eradication rate, confirmed by culture from respiratory samples.
-
Time to defervescence (fever resolution).
-
Incidence and severity of treatment-emergent adverse events.
Statistical Analysis: Efficacy endpoints were analyzed using the chi-squared test. Time to fever resolution was analyzed using a Kaplan-Meier survival analysis. A p-value of <0.05 was considered statistically significant.
Visualizing Hypothetical Research Workflows
The following diagrams illustrate common workflows in drug development and clinical trial processes, as no specific signaling pathways for the fictional "this compound" can be depicted.
Caption: A simplified diagram of the drug discovery and development pipeline.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
